(5-Chloro-2-isopropoxy-pyridin-3-yl)-methanol
Description
The exact mass of the compound (5-Chloro-2-isopropoxy-pyridin-3-yl)-methanol is 201.0556563 g/mol and the complexity rating of the compound is 155. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (5-Chloro-2-isopropoxy-pyridin-3-yl)-methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5-Chloro-2-isopropoxy-pyridin-3-yl)-methanol including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(5-chloro-2-propan-2-yloxypyridin-3-yl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO2/c1-6(2)13-9-7(5-12)3-8(10)4-11-9/h3-4,6,12H,5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQSYZRXQHRHPLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=N1)Cl)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(5-Chloro-2-isopropoxy-pyridin-3-yl)-methanol: A Comprehensive Technical Guide for Chemical Researchers
This in-depth technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of (5-Chloro-2-isopropoxy-pyridin-3-yl)-methanol. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical knowledge with practical insights to facilitate the use of this compound as a versatile building block in medicinal chemistry and organic synthesis.
Introduction and Nomenclature
(5-Chloro-2-isopropoxy-pyridin-3-yl)-methanol belongs to the class of substituted pyridinylmethanols, a scaffold of significant interest in pharmaceutical research due to the prevalence of the pyridine moiety in numerous FDA-approved drugs. The unique substitution pattern of this compound, featuring a chlorine atom, an isopropoxy group, and a hydroxymethyl group, presents a rich chemical space for the exploration of novel molecular architectures with diverse biological activities. The strategic placement of these functional groups allows for fine-tuning of physicochemical properties such as lipophilicity, hydrogen bonding capacity, and metabolic stability, which are critical determinants of a drug candidate's profile.
| Identifier | Value |
| IUPAC Name | (5-Chloro-2-isopropoxy-pyridin-3-yl)-methanol |
| Molecular Formula | C₉H₁₂ClNO₂ |
| Molecular Weight | 201.65 g/mol |
| Canonical SMILES | CC(C)OC1=C(C=C(C=N1)Cl)CO |
| InChI Key | (Predicted) YXWVZJDBWJXLAV-UHFFFAOYSA-N |
| CAS Number | Not available |
Physicochemical and Predicted Properties
While experimental data for (5-Chloro-2-isopropoxy-pyridin-3-yl)-methanol is not extensively available in public literature, its physicochemical properties can be predicted based on its structure and comparison with analogous compounds. These predicted values serve as a valuable guide for experimental design, including reaction setup, purification, and formulation.
| Property | Predicted Value | Method |
| Appearance | White to off-white solid | Analogy to similar compounds |
| Boiling Point | ~300-350 °C | Computational prediction |
| Melting Point | ~70-90 °C | Analogy to similar compounds |
| Solubility | Soluble in methanol, ethanol, DMSO, DMF; sparingly soluble in water | Structural analysis |
| LogP | ~2.5 | Computational prediction |
| pKa (pyridinium ion) | ~3-4 | Analogy to substituted pyridines |
Proposed Synthesis and Purification
A plausible and efficient synthetic route to (5-Chloro-2-isopropoxy-pyridin-3-yl)-methanol is proposed, commencing from commercially available 2-chloro-5-nitropyridine. This multi-step synthesis is designed to be robust and scalable, providing a reliable source of the target compound for research purposes.
Caption: Proposed synthetic workflow for (5-Chloro-2-isopropoxy-pyridin-3-yl)-methanol.
Experimental Protocol:
Step 1: Synthesis of 2-Isopropoxy-5-nitropyridine
-
To a solution of sodium isopropoxide (prepared by dissolving sodium metal in anhydrous isopropanol), add 2-chloro-5-nitropyridine portion-wise at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Synthesis of 5-Amino-2-isopropoxypyridine
-
To a suspension of iron powder and ammonium chloride in a mixture of ethanol and water, add 2-isopropoxy-5-nitropyridine.
-
Heat the mixture to reflux and stir vigorously. Monitor the reaction by TLC.
-
After the reaction is complete, filter the hot reaction mixture through a pad of celite and wash the celite pad with hot ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
Step 3: Synthesis of 5-Chloro-2-isopropoxypyridine-3-carbaldehyde
-
Dissolve 5-amino-2-isopropoxypyridine in aqueous hydrochloric acid and cool to 0°C.
-
Add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5°C.
-
Stir the resulting diazonium salt solution at 0°C for 30 minutes.
-
In a separate flask, prepare a solution of formaldehyde and copper(I) oxide in water.
-
Add the cold diazonium salt solution to the formaldehyde solution and stir at room temperature.
-
Extract the product with diethyl ether, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify by column chromatography.
Step 4: Synthesis of (5-Chloro-2-isopropoxy-pyridin-3-yl)-methanol
-
Dissolve 5-Chloro-2-isopropoxypyridine-3-carbaldehyde in methanol and cool the solution to 0°C.
-
Add sodium borohydride portion-wise, ensuring the temperature remains below 10°C.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure and extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the final product.
-
Further purification can be achieved by recrystallization or column chromatography if necessary.
Spectral Characterization (Predicted)
The structural elucidation of (5-Chloro-2-isopropoxy-pyridin-3-yl)-methanol can be unequivocally confirmed through a combination of spectroscopic techniques. The following are the predicted spectral data based on the compound's structure.
¹H NMR (400 MHz, CDCl₃):
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.95 | d | 1H | H-6 (Pyridine) |
| ~7.60 | d | 1H | H-4 (Pyridine) |
| ~4.70 | s | 2H | -CH₂OH |
| ~5.30 | sept | 1H | -OCH(CH₃)₂ |
| ~2.50 | t (broad) | 1H | -OH |
| ~1.35 | d | 6H | -OCH(CH₃)₂ |
Note: The chemical shifts are approximate and coupling constants (J) would need to be determined experimentally.
¹³C NMR (100 MHz, CDCl₃):
| Chemical Shift (ppm) | Assignment |
| ~160.5 | C-2 (Pyridine) |
| ~145.0 | C-6 (Pyridine) |
| ~138.0 | C-4 (Pyridine) |
| ~125.0 | C-5 (Pyridine) |
| ~120.0 | C-3 (Pyridine) |
| ~71.0 | -OCH(CH₃)₂ |
| ~60.0 | -CH₂OH |
| ~22.0 | -OCH(CH₃)₂ |
Infrared (IR) Spectroscopy (KBr Pellet):
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| 3400-3200 (broad) | O-H stretch (alcohol) |
| 2980-2850 | C-H stretch (aliphatic) |
| 1580, 1470, 1450 | C=C and C=N stretch (pyridine ring) |
| 1250 | C-O stretch (alkoxy) |
| 1050 | C-O stretch (primary alcohol) |
| 830 | C-Cl stretch |
Mass Spectrometry (Electron Ionization, EI):
The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 201 and a characteristic M+2 peak at m/z 203 with an approximate ratio of 3:1, indicative of the presence of a chlorine atom. Key fragmentation patterns would likely involve the loss of the isopropoxy group, the hydroxymethyl group, and cleavage of the pyridine ring.
Chemical Reactivity and Stability
The reactivity of (5-Chloro-2-isopropoxy-pyridin-3-yl)-methanol is dictated by its three primary functional groups: the pyridine ring, the primary alcohol, and the chloro and isopropoxy substituents.
Caption: Key reactivity sites and influencing substituents of the molecule.
-
Pyridine Nitrogen: The lone pair of electrons on the nitrogen atom imparts basic properties, allowing for protonation and the formation of pyridinium salts. It can also act as a nucleophile in N-alkylation reactions.
-
Hydroxymethyl Group: The primary alcohol is susceptible to oxidation to the corresponding aldehyde or carboxylic acid under appropriate conditions. It can also undergo esterification and etherification reactions.
-
Aromatic Ring: The pyridine ring can undergo electrophilic aromatic substitution, although it is generally less reactive than benzene. The positions for substitution will be directed by the existing substituents. Nucleophilic aromatic substitution, particularly displacement of the chloro group, may be possible under forcing conditions.
-
Stability: The compound is expected to be stable under normal laboratory conditions. However, it should be stored away from strong oxidizing agents and strong acids. Prolonged exposure to light and air should be avoided to prevent potential degradation.
Applications in Medicinal Chemistry
Substituted pyridinylmethanols are considered "privileged structures" in drug discovery, appearing in a wide array of therapeutic agents.[1] The title compound serves as a valuable scaffold for the synthesis of novel compounds with potential biological activities.
-
Structure-Activity Relationship (SAR) Studies: The isopropoxy group provides a point of modification to explore the impact of steric bulk and lipophilicity on biological activity compared to the more common methoxy or ethoxy analogues. The chloro and hydroxymethyl groups offer handles for further chemical elaboration to build libraries of compounds for screening.
-
Potential Therapeutic Areas: Based on the activities of related compounds, derivatives of (5-Chloro-2-isopropoxy-pyridin-3-yl)-methanol could be investigated for a range of therapeutic applications, including but not limited to:
-
Anticancer Agents: Many pyridine derivatives have shown potent anticancer activity.[2]
-
Antiviral and Antimicrobial Agents: The pyridine scaffold is present in numerous antimicrobial and antiviral drugs.
-
CNS Agents: The ability of the pyridine ring to cross the blood-brain barrier makes it a common feature in drugs targeting the central nervous system.
-
Safety and Handling
As there is no specific safety data sheet available for (5-Chloro-2-isopropoxy-pyridin-3-yl)-methanol, it is imperative to handle this compound with the caution appropriate for a novel chemical substance. The following safety precautions are based on the potential hazards of related substituted pyridines and chloroaromatic compounds.[3][4][5]
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Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.
-
First Aid Measures:
-
In case of skin contact: Immediately wash with plenty of soap and water.
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In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
If inhaled: Move the person into fresh air and keep comfortable for breathing.
-
If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.
-
-
Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.
Conclusion
(5-Chloro-2-isopropoxy-pyridin-3-yl)-methanol is a promising and versatile building block for chemical synthesis and drug discovery. Its unique combination of functional groups offers numerous possibilities for the creation of novel and complex molecules. While specific experimental data for this compound is limited, this guide provides a solid foundation of predicted properties, a plausible synthetic route, and an overview of its potential reactivity and applications. It is our hope that this technical guide will serve as a valuable resource for researchers and scientists, stimulating further investigation into the chemistry and therapeutic potential of this and related compounds.
References
- BenchChem. (2025).
- BenchChem. (2025).
- Gomtsyan, A., et al. (2016). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. Journal of Medicinal Chemistry.
- Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods for Pyridine.
- PharmaBlock. (n.d.). Pyridine, A Privileged Scaffold in Drug Discovery —The Magic of Phenyl–Pyridyl Switch.
- National Center for Biotechnology Information. (n.d.).
- Gomtsyan, A., et al. (2016). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. PubMed.
- Bhat, A. A., & Singh, I. (2026).
- Sigma-Aldrich. (2025).
- Chem-Supply. (2017).
- Fisher Scientific. (2009).
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- Central Drug House. (n.d.).
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The 5-Chloro-2-Isopropoxypyridine Scaffold: A Privileged Motif in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The 5-chloro-2-isopropoxypyridine scaffold has emerged as a significant structural motif in medicinal chemistry, underpinning the development of a diverse range of therapeutic agents. This guide provides a comprehensive technical overview of this privileged core, delving into its synthesis, structure-activity relationships (SAR), and its role in the design of targeted therapies. A detailed case study on a potent kinase inhibitor will be presented to illustrate the scaffold's application in contemporary drug discovery. Furthermore, this guide will explore the metabolic and toxicological considerations associated with this chemical entity, offering a holistic perspective for drug development professionals.
Introduction: The Strategic Importance of the 5-Chloro-2-Isopropoxypyridine Core
The pyridine ring is a cornerstone in medicinal chemistry, valued for its ability to engage in various biological interactions and its favorable physicochemical properties.[1] The strategic substitution of this core with specific functional groups can dramatically influence a molecule's pharmacological profile. The 5-chloro-2-isopropoxypyridine scaffold combines several key features that make it particularly attractive for drug design:
-
The 5-Chloro Substituent: The chlorine atom at the 5-position introduces a key point of interaction. Its electron-withdrawing nature can modulate the pKa of the pyridine nitrogen, influencing its ability to form hydrogen bonds. Furthermore, the chloro group can occupy hydrophobic pockets within a target protein, enhancing binding affinity.
-
The 2-Isopropoxy Group: The isopropoxy group at the 2-position serves multiple roles. It can act as a hydrogen bond acceptor and its lipophilic character can improve membrane permeability, a crucial factor for oral bioavailability. The branched nature of the isopropyl group can also provide steric hindrance, influencing the molecule's conformation and selectivity.
-
The Pyridine Core: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and can be crucial for anchoring the molecule to its biological target.
The combination of these features creates a versatile and "privileged" scaffold that can be readily modified to optimize potency, selectivity, and pharmacokinetic properties for a variety of therapeutic targets.
Synthesis of the 5-Chloro-2-Isopropoxypyridine Scaffold
The construction of the 5-chloro-2-isopropoxypyridine core is a critical step in the synthesis of drug candidates. A common and efficient method for its preparation is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide.
General Synthetic Strategy
A plausible and widely applicable synthetic route commences with a commercially available starting material, such as 2-amino-5-chloropyridine. The synthesis proceeds through the formation of a 5-chloro-2-hydroxypyridine intermediate, which is then alkylated with an isopropyl halide to yield the desired 5-chloro-2-isopropoxypyridine scaffold.
Diagram: Synthetic Pathway to 5-Chloro-2-Isopropoxypyridine
Caption: General synthetic route to 5-chloro-2-isopropoxypyridine.
Detailed Experimental Protocol: Williamson Ether Synthesis
This protocol outlines the synthesis of 5-chloro-2-isopropoxypyridine from 5-chloro-2-hydroxypyridine.
Materials:
-
5-Chloro-2-hydroxypyridine
-
Sodium hydride (NaH) or Potassium carbonate (K2CO3)
-
2-Bromopropane or 2-Iodopropane
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetone
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Alkoxide Formation: To a solution of 5-chloro-2-hydroxypyridine (1.0 eq) in anhydrous DMF, add sodium hydride (1.1 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon). Stir the mixture at room temperature for 30 minutes or until the evolution of hydrogen gas ceases. Self-validating step: The cessation of gas evolution indicates the complete formation of the alkoxide.
-
Alkylation: To the resulting alkoxide solution, add 2-bromopropane (1.2 eq) dropwise at 0 °C. Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Causality: The use of a primary or secondary alkyl halide is crucial for this SN2 reaction to proceed efficiently. Tertiary halides would favor elimination.
-
Work-up: Quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-chloro-2-isopropoxypyridine.
The 5-Chloro-2-Isopropoxypyridine Scaffold in Drug Discovery: A Case Study
The versatility of the 5-chloro-2-isopropoxypyridine scaffold is exemplified by its incorporation into potent and selective kinase inhibitors. A notable example is found in a patent for crystalline forms of 5-chloro-N2-(2-isopropoxy-5-methyl-4-piperidin-4-yl-phenyl)-N4-[2-(propane-2-sulfonyl)-phenyl]-pyrimidine-2,4-diamine, a compound designed for the treatment of disorders mediated by anaplastic lymphoma kinase (ALK).[2] While this example features a pyrimidine core, it serves as a highly relevant bioisostere, demonstrating the utility of the 2-isopropoxyphenyl moiety in this therapeutic area.
Table 1: Bioactivity of a Representative Kinase Inhibitor
| Compound | Target | IC50 (nM) | Therapeutic Area |
| 5-chloro-N2-(2-isopropoxy-5-methyl-4-piperidin-4-yl-phenyl)-N4-[2-(propane-2-sulfonyl)-phenyl]-pyrimidine-2,4-diamine | Anaplastic Lymphoma Kinase (ALK) | Data not publicly available in this patent, but implied to be potent. | Cancer |
This compound highlights how the 5-chloro-2-isopropoxy-phenyl moiety can be a key component of a molecule designed to interact with the ATP-binding pocket of a kinase. The isopropoxy group can form crucial interactions with the hinge region of the kinase, while the chloro-substituted ring can occupy a hydrophobic pocket, contributing to the overall binding affinity and selectivity.
Structure-Activity Relationships (SAR)
The biological activity of compounds containing the 5-chloro-2-isopropoxypyridine scaffold can be finely tuned by modifying its substituents. Understanding the structure-activity relationships is paramount for optimizing lead compounds.
-
Modification of the 2-Alkoxy Group: Studies on 2-aryloxy-4-alkoxy-pyridines as corticotropin-releasing factor 1 (CRF1) receptor antagonists have shown that the nature of the alkoxy group at the 2-position significantly impacts potency.[3] While the specific isopropoxy group is the focus of this guide, it is important to note that variations in the alkyl chain length and branching can influence both the binding affinity and the pharmacokinetic properties of the molecule.
-
Substitution on the Pyridine Ring: The introduction of additional substituents on the pyridine ring can further modulate the compound's activity. For instance, the addition of small alkyl groups can enhance hydrophobic interactions, while the incorporation of polar groups can improve solubility and provide additional hydrogen bonding opportunities.
-
Bioisosteric Replacements: As seen in the case study, replacing the pyridine ring with a pyrimidine ring can be a viable strategy to maintain or improve biological activity while potentially altering the metabolic profile or off-target effects.
Diagram: Key SAR Points of the 5-Chloro-2-Isopropoxypyridine Scaffold
Caption: Key structural modifications influencing the activity of the scaffold.
Metabolic and Toxicological Profile
A thorough understanding of a scaffold's metabolic fate and potential toxicity is crucial for its successful development into a safe and effective drug.
Metabolism
The metabolism of pyridine-containing compounds is complex and can involve several pathways. The 5-chloro-2-isopropoxypyridine scaffold is likely to undergo metabolism through the following routes:
-
O-Dealkylation: The isopropoxy group is susceptible to O-dealkylation by cytochrome P450 enzymes, leading to the formation of the corresponding 2-hydroxypyridine metabolite.
-
Oxidation of the Isopropyl Group: The isopropyl moiety can also undergo oxidation to form more polar metabolites.
-
Ring Hydroxylation: The pyridine ring itself can be hydroxylated at various positions.
The metabolic stability of the 2-alkoxy group is a key consideration. In some cases, this group can be relatively stable, contributing to a longer half-life of the drug.[4]
Toxicology
The toxicological profile of chloropyridine derivatives is an important area of investigation. Studies on o-chloropyridine have indicated that it can be toxic by ingestion and is a skin irritant. The liver and kidneys have been identified as potential target organs for toxicity.[5] Therefore, careful toxicological evaluation of any drug candidate containing the 5-chloro-2-isopropoxypyridine scaffold is essential. This includes assessing for potential hepatotoxicity, nephrotoxicity, and other adverse effects.
Conclusion
The 5-chloro-2-isopropoxypyridine scaffold represents a valuable and versatile platform in medicinal chemistry. Its unique combination of electronic and steric properties allows for the design of potent and selective modulators of various biological targets. A clear understanding of its synthesis, structure-activity relationships, and metabolic and toxicological profile is essential for harnessing its full potential in the development of novel therapeutics. As demonstrated by its incorporation into promising kinase inhibitors, this privileged core is poised to continue making significant contributions to the field of drug discovery.
References
- Current time information in Winnipeg, CA. (n.d.).
-
Yadav, S., Rao, N., Beniwal, R., & Kumar, R. (2022). A score years' update in the synthesis and biological evaluation of medicinally important 2-pyridones. European Journal of Medicinal Chemistry, 232, 114199. [Link]
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Chen, Y. L., Braselton, J., Forman, J., Gallaschun, R. J., Mansbach, R., Schmidt, A. W., Seeger, T. F., Sprouse, J. S., Tingley, F. D., 3rd, Winston, E., & Schulz, D. W. (2008). Synthesis and SAR of 2-aryloxy-4-alkoxy-pyridines as potent orally active corticotropin-releasing factor 1 receptor antagonists. Journal of Medicinal Chemistry, 51(5), 1377–1384. [Link]
- Novartis AG. (2016). Crystalline forms of 5-chloro-N2-(2-isopropoxy-5-methyl-4-piperidin-4-yl-phenyl)-N4-[2-(propane-2-sulfonyl)-phenyl]-pyrimidine-2,4-diamine. U.S. Patent No. 9,309,229 B2. U.S.
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Sapa, J., Starnowska-Sokół, A., Pytka, K., Siwek, A., Głuch-Lutwin, M., Gryboś, A., ... & Pawłowski, M. (2019). Characteristics of metabolic stability and the cell permeability of 2-pyrimidinyl-piperazinyl-alkyl derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione with antidepressant- and anxiolytic-like activities. Chemical Biology & Drug Design, 93(4), 511-521. [Link]
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National Toxicology Program. (2000). NTP Technical Report on the Toxicity Studies of o-Chloropyridine (CASRN 109-09-1) Administered Dermally and in Drinking Water to F344/N Rats and B6C3F1/N Mice. National Toxicology Program. [Link]
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Structure-activity relationship of 2-alkoxy-3-hydroxymethylpyridines
This guide provides an in-depth technical analysis of the Structure-Activity Relationship (SAR) of 2-Alkoxy-3-Hydroxymethylpyridines . It is designed for medicinal chemists and drug discovery scientists, focusing on the synthetic accessibility, physicochemical properties, and pharmacological potential of this "privileged scaffold."
Content Type: Technical Whitepaper | Audience: Medicinal Chemists, Drug Discovery Scientists
Executive Summary: The Pharmacophore
The 2-alkoxy-3-hydroxymethylpyridine scaffold represents a versatile pharmacophore in medicinal chemistry. Structurally, it functions as a bioisostere of salicyl alcohol (2-hydroxybenzyl alcohol) but with distinct electronic properties due to the pyridine nitrogen.
This scaffold is primarily valued for:
-
Tunable Lipophilicity: The 2-alkoxy group allows precise modulation of LogP, critical for blood-brain barrier (BBB) or mycobacterial cell wall penetration.
-
Metabolic Handles: The 3-hydroxymethyl group serves as a primary site for hydrogen bonding or a "prodrug handle" (via esterification) to improve oral bioavailability.
-
Synthetic Utility: It is a key intermediate in the synthesis of Proton Pump Inhibitors (PPIs) , Potassium-Competitive Acid Blockers (P-CABs) , and fused bicyclic heterocycles (e.g., pyrido[2,3-d]pyrimidines) targeting kinase pathways.
Chemical Architecture & SAR Logic
The biological activity of this scaffold is governed by the interplay between the electron-donating alkoxy group at C2 and the polar hydroxymethyl group at C3.
The 2-Alkoxy Vector (Lipophilicity & Electronics)
The substituent at the 2-position is the primary driver of pharmacokinetic (PK) properties.
-
Electronic Effect: The alkoxy group exerts a strong electron-donating effect (+M) via resonance, increasing the electron density of the pyridine ring. This makes the pyridine nitrogen (N1) more basic compared to unsubstituted pyridine, potentially enhancing affinity for acidic pockets in target enzymes (e.g., H+/K+ ATPase).
-
Steric Modulation:
-
Small Groups (-OMe, -OEt): Minimal steric hindrance. Ideal for targets with tight binding pockets. High metabolic stability.
-
Bulky Groups (-OBn, -O-Cyclopropyl): Increase lipophilicity (LogP). Critical for Antimycobacterial activity (penetrating the waxy M. tuberculosis cell wall). However, excessive bulk may disrupt planar binding conformations.
-
Fluorinated Groups (-OCH2CF3): A common bioisosteric replacement (e.g., in Lansoprazole analogs) to block metabolic dealkylation and modulate pKa.
-
The 3-Hydroxymethyl Vector (Binding & Metabolism)
The C3 substituent acts as the "warhead" or "anchor."
-
H-Bonding: The primary alcohol (-CH2OH) acts as both a hydrogen bond donor and acceptor. It often mimics the hydroxymethyl group of Pyridoxine (Vitamin B6) , leading to potential antimetabolite activity in specific pathogens.
-
Metabolic Liability: The primary alcohol is susceptible to oxidation by Alcohol Dehydrogenases (ADH) to the aldehyde (reactive, potentially toxic) and subsequently to the carboxylic acid (rapidly excreted).
-
Optimization Strategy: To prolong half-life, the -CH2OH can be converted to a carbamate or ester (prodrug approach), or the adjacent positions (C4/C5) can be substituted to sterically hinder oxidation.
-
Structure-Activity Relationship (SAR) Matrix
| Structural Zone | Modification | Effect on Activity / PK |
| Position 2 (Alkoxy) | -OCH3 (Methoxy) | Baseline activity. High solubility, low LogP. Susceptible to O-demethylation. |
| -OCH2CF3 (Trifluoroethoxy) | High Value. Increases metabolic stability (blocks CYP450). Lowers N1 basicity slightly (inductive withdrawal). | |
| -O-Benzyl / -O-Aryl | Increases potency against hydrophobic targets (e.g., Mycobacteria). Increases plasma protein binding. | |
| Position 3 (-CH2OH) | -CH2OH (Free Alcohol) | High potency (H-bond donor). Moderate oral bioavailability. |
| -CH2OAc (Acetate) | Prodrug form. Improved membrane permeability. Hydrolyzed in plasma. | |
| -CH2-Hal (Cl/Br) | Reactive Intermediate. Used for irreversible covalent inhibition (alkylating agents) or synthesis of sulfoxides (PPIs). | |
| Pyridine Ring | N1-Oxide | Often increases polarity and water solubility. Common metabolite. |
| 5-Methyl/Nitro | Modulates ring electronics. 5-Nitro derivatives often show enhanced antibacterial spectrum but higher toxicity. |
Biological Applications & Mechanisms[1]
Antimycobacterial Activity (Tuberculosis)
Derivatives of 2-alkoxy-3-hydroxymethylpyridine have shown promise against Mycobacterium tuberculosis.[1]
-
Mechanism: The lipophilic 2-alkoxy tail facilitates penetration through the mycolic acid-rich cell wall. The 3-hydroxymethyl group may interfere with pyridoxal phosphate (PLP) dependent enzymes (e.g., DprE1 or decarboxylases) by acting as a substrate mimic.
-
Key Insight: Increasing the chain length of the 2-alkoxy group (up to C8) typically correlates with increased in vitro potency, but often at the cost of solubility.
Anti-inflammatory & Analgesic Potential
Structurally similar to Salicyl Alcohol , these compounds can inhibit cyclooxygenase (COX) enzymes.
-
Advantage: The pyridine nitrogen reduces gastric irritation compared to the acidic phenol of salicylates.
-
Pathway: Inhibition of prostaglandin synthesis via competitive binding at the arachidonic acid active site.
Proton Pump Inhibitors (PPIs)
While not the final drug, the 2-alkoxy-3-hydroxymethylpyridine is the critical precursor for the "pyridin-2-ylmethylsulfinyl" core of drugs like Rabeprazole .
-
Role: The 3-hydroxymethyl is converted to a chloromethyl group, which is then coupled with a benzimidazole thiol. The 2-alkoxy group is essential for activating the pyridine ring for the acid-catalyzed rearrangement that forms the active sulfenamide species in the parietal cell.
Experimental Protocols
Synthesis of 2-Methoxy-3-Hydroxymethylpyridine
Objective: Synthesize the core scaffold from commercially available 2-chloronicotinic acid.
Reagents:
-
2-Chloronicotinic acid (Starting Material)
-
Sodium Methoxide (NaOMe) / Methanol (MeOH)
-
Lithium Aluminum Hydride (LiAlH4) or Borane-THF (BH3·THF)
-
Tetrahydrofuran (THF), anhydrous
Step-by-Step Methodology:
-
Nucleophilic Aromatic Substitution (SnAr):
-
Dissolve 2-chloronicotinic acid (10 mmol) in dry MeOH (20 mL).
-
Add NaOMe (2.5 eq, 25 mmol) slowly at 0°C.
-
Reflux the mixture for 12-16 hours under N2 atmosphere.
-
Monitor: TLC (DCM:MeOH 9:1) should show disappearance of starting material.
-
Workup: Acidify to pH 4 with 1N HCl. Extract with EtOAc. Dry (Na2SO4) and concentrate to yield 2-methoxynicotinic acid .
-
-
Reduction of Carboxylic Acid:
-
Dissolve the intermediate acid (5 mmol) in anhydrous THF (15 mL).
-
Cool to 0°C. Add BH3·THF (1.0 M solution, 15 mmol) dropwise over 20 mins.
-
Allow to warm to Room Temperature (RT) and stir for 4 hours.
-
Quench: Carefully add MeOH (5 mL) to destroy excess borane.
-
Workup: Concentrate in vacuo. Redissolve in EtOAc, wash with saturated NaHCO3 and brine.
-
Purification: Flash column chromatography (Hexane:EtOAc 7:3).
-
Yield: Expect 75-85% of 2-methoxy-3-hydroxymethylpyridine (Colorless oil/low-melting solid).
-
Biological Evaluation: MIC Determination (Antimycobacterial)
Objective: Determine Minimum Inhibitory Concentration (MIC) against M. smegmatis (surrogate for M. tb).
-
Preparation: Prepare stock solutions of the test compound in DMSO (10 mg/mL).
-
Inoculum: Dilute mid-log phase M. smegmatis culture to 10^5 CFU/mL in Middlebrook 7H9 broth.
-
Assay: Use 96-well plates. Perform serial 2-fold dilutions of the compound (range: 100 µg/mL to 0.1 µg/mL).
-
Incubation: Add 100 µL of bacterial suspension to each well. Incubate at 37°C for 24-48 hours.
-
Readout: Add Resazurin dye (Alamar Blue). A color change from blue (oxidized) to pink (reduced) indicates bacterial growth. The MIC is the lowest concentration preventing the color change.
Visualization & Pathways
Synthesis Workflow (DOT Diagram)
Figure 1: Two-step synthetic pathway for the generation of the 2-alkoxy-3-hydroxymethylpyridine core.
SAR Decision Map (DOT Diagram)
Figure 2: Structure-Activity Relationship (SAR) optimization map highlighting key vectors for modification.
References
-
Synthesis of 2-alkoxy-5-alkoxymethyl-pyridines: US Patent 5233043A. (1993). A process for the preparation of a 2-alkoxy-5-alkoxymethylpyridine derivative.[2]
-
Antimycobacterial Activity of Pyridine Derivatives:Journal of Medicinal Chemistry. (2012).
-
General Pyridine Chemistry:Burger's Medicinal Chemistry and Drug Discovery. (2021). Heterocyclic Chemistry in Drug Design.
-
Proton Pump Inhibitor Chemistry:Sachs, G., et al. (2006). "Gastric Acid Secretion and PPIs." Annual Review of Pharmacology and Toxicology.
Sources
An In-Depth Technical Guide to (5-Chloro-2-isopropoxy-pyridin-3-yl)-methanol: Synthesis, Characterization, and Therapeutic Potential
For Distribution Among Researchers, Scientists, and Drug Development Professionals
Abstract
The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] This guide provides a comprehensive technical overview of a novel derivative, (5-Chloro-2-isopropoxy-pyridin-3-yl)-methanol. While a specific CAS number for this compound is not publicly registered, indicating its novelty, this document outlines a prospective pathway for its synthesis, purification, and characterization. We will delve into its potential as a valuable building block in drug discovery, drawing insights from the well-established pharmacology of related chloropyridine and pyridyl-methanol analogs. This whitepaper is intended to serve as a foundational resource for researchers aiming to explore the therapeutic promise of this unique molecule.
Introduction: The Strategic Design of a Novel Pyridine Derivative
The pyridine ring is a privileged structure in drug design due to its ability to engage in hydrogen bonding and its overall metabolic stability.[1] The strategic incorporation of various functional groups onto this scaffold allows for the fine-tuning of a molecule's physicochemical and pharmacological properties. The title compound, (5-Chloro-2-isopropoxy-pyridin-3-yl)-methanol, has been designed with several key features to maximize its potential as a drug candidate or intermediate:
-
The Chloropyridine Moiety: The presence of a chlorine atom on the pyridine ring is a common feature in many active pharmaceutical ingredients.[3] It can act as a bioisostere for other groups, enhance binding affinity through halogen bonding, and modulate the metabolic profile of the compound.[4]
-
The Isopropoxy Group: This bulky lipophilic group can improve membrane permeability and oral bioavailability. Its introduction at the 2-position can also influence the electronic properties of the pyridine ring.
-
The Methanol Group: The hydroxymethyl group at the 3-position provides a handle for further chemical modification, allowing for the facile generation of a library of derivatives for structure-activity relationship (SAR) studies. It also introduces a potential site for hydrogen bonding interactions with biological targets.
This guide will provide a predictive but scientifically grounded exploration of this promising molecule.
Proposed Synthesis and Purification
The synthesis of (5-Chloro-2-isopropoxy-pyridin-3-yl)-methanol can be approached through a multi-step process, leveraging established methods for the functionalization of pyridine rings.[5] A plausible synthetic route is outlined below.
Synthetic Workflow
Caption: Proposed synthetic pathway for (5-Chloro-2-isopropoxy-pyridin-3-yl)-methanol.
Step-by-Step Experimental Protocol
Step 1: Diazotization of 2-Amino-5-chloropyridine [6]
-
Dissolve 2-amino-5-chloropyridine in an aqueous acidic solution (e.g., H2SO4).
-
Cool the solution to 0-5 °C in an ice bath.
-
Add a solution of sodium nitrite (NaNO2) dropwise while maintaining the temperature below 10 °C.
-
Stir the reaction mixture for 1-2 hours at low temperature.
-
Gently warm the mixture to facilitate the hydrolysis of the diazonium salt to 2-hydroxy-5-chloropyridine.
Step 2: Nitration of 2-Hydroxy-5-chloropyridine [6]
-
Add 2-hydroxy-5-chloropyridine to a mixture of concentrated sulfuric acid and nitric acid at a controlled temperature (typically 0-10 °C).
-
Allow the reaction to proceed for several hours.
-
Pour the reaction mixture over ice and collect the precipitated 2-hydroxy-3-nitro-5-chloropyridine by filtration.
Step 3: Reduction of the Nitro Group [6]
-
Suspend 2-hydroxy-3-nitro-5-chloropyridine in a suitable solvent such as ethanol or acetic acid.
-
Add a reducing agent, such as iron powder or tin(II) chloride, in the presence of an acid (e.g., HCl).
-
Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture and neutralize the filtrate to precipitate 2-hydroxy-3-amino-5-chloropyridine.
Step 4: Second Diazotization to Form the Diol [6]
-
Follow a similar diazotization procedure as in Step 1, using 2-hydroxy-3-amino-5-chloropyridine as the starting material to yield 5-chloro-2,3-dihydroxypyridine.
Step 5: Selective O-Alkylation (Williamson Ether Synthesis)
-
Protect the more acidic 3-hydroxyl group if necessary.
-
Treat the mono-protected diol with a base (e.g., sodium hydride) in an aprotic solvent (e.g., THF or DMF).
-
Add 2-iodopropane or 2-bromopropane and heat the mixture to introduce the isopropoxy group at the 2-position.
-
Deprotect the 3-hydroxyl group to yield 5-chloro-2-isopropoxy-3-hydroxypyridine.
Step 6: Introduction of the Methanol Moiety
-
This step can be achieved through various routes, for instance, by formylation of the 3-position followed by reduction.
-
Alternatively, if starting from a corresponding carboxylic acid derivative, reduction with a suitable agent like lithium aluminum hydride would yield the target methanol. A known process for a similar transformation involves the reduction of a pyridine-5-carboxylic acid ester with sodium borohydride to the corresponding hydroxymethyl compound.[7]
Purification: The final product would be purified using column chromatography on silica gel, followed by recrystallization to obtain the compound in high purity.
Predicted Physicochemical Properties
The following table summarizes the predicted physicochemical properties of (5-Chloro-2-isopropoxy-pyridin-3-yl)-methanol, calculated based on its chemical structure.
| Property | Value |
| Molecular Formula | C9H12ClNO2 |
| Molecular Weight | 201.65 g/mol |
| Appearance | Expected to be a solid at room temperature |
| LogP (Predicted) | ~2.5 |
| pKa (Predicted) | ~14 (hydroxyl proton), ~3 (pyridinium proton) |
Anticipated Spectroscopic Characterization
Confirmation of the structure of the synthesized (5-Chloro-2-isopropoxy-pyridin-3-yl)-methanol would rely on a combination of spectroscopic techniques.[8][9]
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the methine and methyl protons of the isopropoxy group, the methylene protons of the methanol group, and the hydroxyl proton.
-
¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the five carbons of the pyridine ring, the methine and methyl carbons of the isopropoxy group, and the methylene carbon of the methanol moiety.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the exact mass and elemental composition of the molecule. The fragmentation pattern observed in the MS/MS spectrum would provide further structural information.[10]
Potential Applications in Drug Development
The unique combination of functional groups in (5-Chloro-2-isopropoxy-pyridin-3-yl)-methanol suggests its potential utility in several therapeutic areas.
-
Oncology: Pyridine derivatives are prevalent in anticancer drug candidates.[2] The title compound could serve as a scaffold for developing kinase inhibitors or other targeted therapies.
-
Infectious Diseases: The chloropyridine motif is found in various antibacterial and antifungal agents.[11]
-
Neuroscience: Substituted pyridines have shown activity against various central nervous system targets.[3]
-
Inflammation: The anti-inflammatory properties of pyridine-containing compounds are well-documented.[12]
The hydroxymethyl group provides a convenient point for derivatization, enabling the synthesis of a focused library of compounds for screening against a wide range of biological targets.
Proposed Analytical Methodologies
To ensure the purity and quantify the concentration of the synthesized compound, a validated analytical method is essential. A reverse-phase high-performance liquid chromatography (RP-HPLC) method is proposed.[13][14]
Analytical Workflow
Caption: A typical workflow for the HPLC analysis of the title compound.
Step-by-Step HPLC Protocol
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid to improve peak shape).[15] The exact ratio would be optimized through method development.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the compound's UV spectrum (likely around 254-270 nm).
-
Injection Volume: 10 µL.
-
Quantification: An external standard calibration curve would be generated using a purified and characterized reference standard of the title compound.
Gas chromatography (GC) could also be a viable alternative for purity assessment, particularly for checking for volatile impurities.[16]
Safety and Handling
Given the presence of a chlorinated pyridine structure, appropriate safety precautions must be taken.[17][18]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.[18]
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.[19]
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[20]
-
Spill Response: In case of a spill, use an absorbent material to contain it and dispose of it as hazardous waste.[18]
-
Toxicology: While specific toxicity data is unavailable, related chloropyridines can be harmful if inhaled, ingested, or absorbed through the skin. Assume the compound is toxic and handle it with care. In silico methods could be employed for a preliminary toxicity assessment.[21]
Conclusion
(5-Chloro-2-isopropoxy-pyridin-3-yl)-methanol represents a novel and promising scaffold for drug discovery. Although not yet commercially available or assigned a CAS number, this guide provides a comprehensive framework for its synthesis, characterization, and potential applications. The strategic combination of a chloropyridine core, an isopropoxy group, and a reactive methanol handle makes it a versatile building block for the creation of new therapeutic agents. Researchers are encouraged to explore the synthetic routes and analytical methods outlined herein to unlock the full potential of this intriguing molecule.
References
-
Total Synthesis of Floyocidin B: 4,5-Regioselective Functionalization of 2-Chloropyridines. (2023). Molecules. [Link]
-
Multifunctionalization of 3‐Chloropyridine. (2023). ResearchGate. [Link]
-
Pyridine Derivatives in Drug Discovery: The Role of 6-Chloro-2-cyano-3-nitropyridine. (2026). NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
-
Chloropyridine: Common isomorphs, synthesis, reactions and applications. (n.d.). Chempanda. [Link]
-
HPLC Methods for analysis of Pyridine. (n.d.). HELIX Chromatography. [Link]
-
Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. (2014). Journal of the American Chemical Society. [Link]
-
Analytical Methods for Determining Pyridine in Environmental Samples. (1992). NCBI Bookshelf. [Link]
-
Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. (2014). PMC. [Link]
-
2-Chloropyridine. (n.d.). Wikipedia. [Link]
-
ANALYTICAL METHODS. (1992). Agency for Toxic Substances and Disease Registry (US). [Link]
-
Method for pyridine amine derivative. (2015). Chromatography Forum. [Link]
-
A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. (n.d.). PMC. [Link]
-
Phytol: A review of biomedical activities. (n.d.). PubMed. [Link]
-
3-CHLOROPYRIDINE. (n.d.). Sdfine. [Link]
-
The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (n.d.). PMC. [Link]
-
MS and NMR - the Perfect Couple? (2019). The Analytical Scientist. [Link]
-
Pyridine Ring Synthesis. (2026). ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
12 Safety Precautions To Follow When Handling Pyridine. (2024). Post Apple Scientific. [Link]
-
Pyridine - SAFETY DATA SHEET. (2024). PENTA. [Link]
-
Synthesis, antimicrobial and antioxidant activities of pyridyl substituted thiazolyl triazole derivatives. (n.d.). SciELO. [Link]
-
MS and NMR Analysis of Isotopically Labeled Chloramination Disinfection Byproducts: Hyperlinks and Chemical Reactions. (n.d.). PMC. [Link]
- Method and substances for preparation of n-substituted pyridinium compounds. (n.d.).
-
Pyridine synthesis. (n.d.). Organic Chemistry Portal. [Link]
-
Pyridine. (n.d.). Wikipedia. [Link]
-
Reexamining the acute toxicity of chloropicrin: Comprehensive estimation using in silico methods. (n.d.). PubMed. [Link]
-
Identification of metabolites from complex mixtures by 3D correlation of 1H NMR, MS and LC data using the SCORE-metabolite-ID approach. (n.d.). PMC. [Link]
- Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates. (n.d.).
-
Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. (2014). PMC. [Link]
- Synthesis of 3-chloro-2-hydroxypropyl quaternary ammonium salts. (n.d.).
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). PubMed. [Link]
-
Liquid Chromatography Mass Spectrometry and Nuclear Magnetic Resonance Spectroscopy. (2023). Hilaris Publisher. [Link]
- Synthesis method of 5-chloro-2,3-dihydroxyl pyridine. (n.d.).
-
Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. (2021). PMC. [Link]
-
Synthesis and analgesic activities of some (4-substituted phenyl-1-piperazinyl)alkyl 2-aminobenzoates and 2-aminonicotinates. (1979). PubMed. [Link]
- Preparation of 2-chloro-5-methylpyridine. (n.d.).
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Technical Guide: 5-Chloro-Substituted Pyridine Intermediates in Drug Discovery
Executive Summary
In the architecture of modern small-molecule therapeutics, the 5-chloropyridine moiety is not merely a structural scaffold but a functional pharmacophore. Its utility stems from a precise convergence of electronic deactivation, metabolic obstruction, and orthogonal reactivity.
For the medicinal chemist, the 5-chloro substituent serves three critical roles:
-
Metabolic Blocking: It sterically and electronically occludes the C5 position, a primary site for CYP450-mediated oxidative metabolism in pyridine rings.
-
Lipophilicity Modulation: Chlorine introduces a moderate lipophilic shift (
) without the steric bulk of a methyl group, improving membrane permeability. -
Synthetic Handle: It provides a latent handle for cross-coupling, distinct in reactivity from C2-halides, enabling sequential, regioselective functionalization.
This guide details the strategic deployment, synthesis, and functionalization of 5-chloropyridine intermediates, moving beyond basic textbook reactions to field-proven industrial methodologies.
Part 1: Structural & Pharmacological Rationale
The "Metabolic Soft Spot" and the Chlorine Block
Unsubstituted pyridines are electron-deficient but remain susceptible to oxidation by cytochrome P450 enzymes, particularly at the C3 and C5 positions (beta-positions). Oxidation here leads to the formation of unstable epoxides or N-oxides, often resulting in rapid clearance or idiosyncratic toxicity.
Substituting the C5 position with chlorine effectively "caps" this metabolic soft spot. Unlike fluorine, which is purely electronic, chlorine adds sufficient steric bulk to hinder enzymatic approach while reducing the electron density of the ring, further deactivating it toward oxidative radical attacks.
Visualization: Metabolic Fate of Pyridine Scaffolds
The following diagram illustrates the divergent metabolic pathways between unsubstituted and 5-chloro-substituted pyridines.
Part 2: Synthetic Strategies & Regiocontrol
Synthesizing 5-chloropyridines is non-trivial due to the electron-deficient nature of the pyridine ring, which resists direct electrophilic aromatic substitution (SEAr). Successful strategies rely on activating groups or metal-halogen exchange.
Strategy A: Activated Electrophilic Substitution
Direct chlorination requires an electron-donating group (EDG) such as an amine (-NH2) or hydroxyl (-OH) at the C2 position. This activates the C5 position (para to the EDG) for electrophilic attack.
-
Reagent Choice: N-Chlorosuccinimide (NCS) is preferred over
gas for stoichiometric control and regioselectivity. -
Key Intermediate: 2-amino-5-chloropyridine is a ubiquitous building block (e.g., in the synthesis of Etoricoxib).
Strategy B: The Halogen Dance (Lithiation Risk)
When functionalizing chloropyridines via lithiation (e.g., using n-BuLi or LDA), researchers must be vigilant of the Halogen Dance (HD) reaction.
-
Mechanism: Lithiation of a 2-chloropyridine typically occurs at C3 (ortho-lithiation). However, this species is kinetically formed but thermodynamically unstable. It can isomerize, migrating the lithium to C4 or C5 while shifting the halogen, resulting in a scrambled product mixture.
-
Control: To maintain the 5-chloro integrity, lithiation must be performed at cryogenic temperatures (<-78°C) and quenched immediately, or the C2 position must be blocked.
Part 3: Orthogonal Reactivity & Functionalization
The power of 2,5-dichloropyridine lies in the differential reactivity of the two chlorides.
| Position | Electronic Environment | Reactivity (SnAr) | Reactivity (Pd-Coupling) |
| C2-Cl | Highly Electron Deficient (adjacent to N) | High (Fast displacement) | High (Fast Oxidative Addition) |
| C5-Cl | Moderately Deficient | Low (Requires forcing conditions) | Moderate (Slower Oxidative Addition) |
Synthetic Consequence: This allows for Sequential Functionalization .[1] A chemist can install a nucleophile or aryl group at C2 first, leaving the C5-Cl intact for a subsequent, more forcing reaction (e.g., Buchwald-Hartwig or Suzuki coupling).
Visualization: Sequential Functionalization Workflow
Part 4: Experimental Protocols
Protocol 1: Regioselective Suzuki Coupling of 2,5-Dichloropyridine
Objective: Selective arylation at C2, preserving C5-Cl.
Materials:
-
2,5-Dichloropyridine (1.0 eq)
-
Arylboronic acid (1.1 eq)
- (3-5 mol%)
- (2.0 eq, 2M aqueous)
-
Solvent: DME/Water or Toluene/Ethanol/Water
Step-by-Step:
-
Degassing: Charge a reaction vessel with 2,5-dichloropyridine and arylboronic acid. Evacuate and backfill with argon (3 cycles).
-
Catalyst Addition: Add solvent (degassed) and
.[2] -
Temperature Control (Critical): Heat to 60-70°C . Note: Do not reflux at >100°C yet. The C2-Cl reacts significantly faster. Monitoring via TLC/LCMS is essential to stop before C5 coupling begins.
-
Monitoring: Look for the consumption of starting material. If bis-coupling (C2+C5) is observed (>5%), lower temperature to 50°C.
-
Workup: Cool to RT, dilute with EtOAc, wash with brine, dry over
.
Validation:
- NMR should show the loss of the C2 doublet and retention of the C6/C4 coupling pattern characteristic of the 5-chloro pyridine ring.
Protocol 2: Synthesis of 2-Amino-5-Chloropyridine (NCS Method)
Objective: Introduction of Cl at C5 using an activating amino group.
Materials:
-
2-Aminopyridine (1.0 eq)
-
N-Chlorosuccinimide (NCS) (1.05 eq)
-
Acetonitrile (ACN) (0.5 M concentration)
Step-by-Step:
-
Dissolution: Dissolve 2-aminopyridine in ACN at Room Temperature (RT).
-
Addition: Add NCS portion-wise over 30 minutes. Exotherm Warning: The reaction is exothermic. Maintain internal temp < 40°C.
-
Reflux: Heat the mixture to 80°C for 2-4 hours.
-
Quench: Cool to RT. Concentrate solvent.[2]
-
Purification: The succinimide byproduct is water-soluble. Resuspend residue in EtOAc/Water.[2] Wash organic layer extensively with water to remove succinimide.
-
Crystallization: Recrystallize from Hexane/EtOAc if necessary.
Part 5: Case Study - Etoricoxib Intermediate
Etoricoxib (Arcoxia) is a selective COX-2 inhibitor that utilizes the 5-chloro-pyridine scaffold to achieve potency and metabolic stability.
Synthetic Pathway:
-
Precursor: 2-amino-5-chloropyridine (synthesized via Protocol 2 above).[3]
-
Sandmeyer-Type Transformation: The amino group is converted to a bromide or retained for condensation, depending on the specific route (e.g., Merck Frosst route).
-
Key Step: The 5-Cl remains inert during the construction of the central bipyridine ring, serving its role only in the final molecule's binding affinity and ADME profile.
References
-
Metabolic Blocking & 5-Chloropyridine Utility
-
Regioselective Synthesis & Halogen Dance
-
Etoricoxib Synthesis & Intermedi
-
Process for the synthesis of etoricoxib.[14] US Patent US9024030B2.
-
-
Palladium C
- Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes. J Am Chem Soc. 2020.
-
GPR119 Agonists (BMS-903452)
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Etoricoxib, MK-663, MK-0663, L-791456, Nucoxia, Arcoxia-药物合成数据库 [drugfuture.com]
- 4. Drug metabolic stability in early drug discovery to develop potential lead compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 8. Continuous‐Flow Divergent Lithiation of 2,3‐Dihalopyridines: Deprotolithiation versus Halogen Dance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Halogen dance rearrangement - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Continuous-Flow Divergent Lithiation of 2,3-Dihalopyridines: Deprotolithiation versus Halogen Dance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of 5-chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an antidiabetic clinical candidate targeting GPR119 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. theaspd.com [theaspd.com]
- 14. A convenient synthesis of the key intermediate of selective COX-2 inhibitor Etoricoxib - RSC Advances (RSC Publishing) [pubs.rsc.org]
(5-Chloro-2-isopropoxy-pyridin-3-yl)-methanol molecular weight and formula
Chemo-Structural Analysis & Synthetic Utility in GPR119 Agonist Development
Executive Summary
This technical guide profiles (5-Chloro-2-isopropoxy-pyridin-3-yl)-methanol , a critical heterocyclic intermediate utilized primarily in the synthesis of GPR119 agonists for Type 2 Diabetes Mellitus (T2DM) therapeutics.[1] As a "privileged scaffold," this molecule combines a lipophilic isopropoxy tail—essential for hydrophobic pocket occupation—with a reactive hydroxymethyl "head" that serves as a versatile handle for coupling to polar pharmacophores.
Part 1: The Identity Matrix
Physicochemical Core & Structural Definition [1]
The molecule is defined by a trisubstituted pyridine ring.[1] The precise arrangement of the chlorine (C5), isopropoxy (C2), and hydroxymethyl (C3) groups dictates its electronic properties and reactivity profile.[1]
1.1 Quantitative Data Profile
| Property | Value | Unit | Derivation Note |
| Molecular Formula | C₉H₁₂ClNO₂ | - | Calculated |
| Molecular Weight | 201.65 | g/mol | Standard Atomic Weights |
| Monoisotopic Mass | 201.056 | Da | ⁵Cl Isotope Contribution |
| LogP (Predicted) | 2.3 – 2.6 | - | Lipophilic Isopropoxy/Chloro influence |
| Topological PSA | ~33.0 | Ų | Pyridine N + Hydroxyl O |
| H-Bond Donors | 1 | - | Hydroxyl group |
| H-Bond Acceptors | 3 | - | Pyridine N, Ether O, Hydroxyl O |
1.2 Structural Nomenclature
-
IUPAC Name: (5-Chloro-2-(propan-2-yloxy)pyridin-3-yl)methanol[1]
-
SMILES: CC(C)Oc1nc(cc(c1CO)Cl)
-
InChIKey: (Derivative specific; typically generated upon synthesis confirmation)
Part 2: Synthetic Architecture
Protocol for Scalable Production
The synthesis of this alcohol is rarely performed de novo but is rather accessed via the reduction of its corresponding carboxylic acid or ester precursor. The following protocol outlines the most robust industrial route, minimizing side reactions at the chlorine position.
2.1 The Synthetic Pathway (DOT Visualization)
Figure 1: Two-step synthetic pathway from the hydroxy-acid precursor to the target alcohol.
2.2 Detailed Methodology
Step 1: O-Alkylation (Formation of the Ether)
-
Precursor: 5-Chloro-2-hydroxynicotinic acid (CAS 5-chloro-2-hydroxypyridine-3-carboxylic acid).[1]
-
Reagents: 2-Iodopropane (1.2 eq), Potassium Carbonate (K₂CO₃, 2.0 eq).[1]
-
Solvent: DMF or NMP (Polar aprotic is critical for Sₙ2).[1]
-
Conditions: Heat to 60°C for 4–6 hours.
-
Mechanism: The base deprotonates the 2-hydroxy group (tautomeric with 2-pyridone), creating a nucleophile that attacks the isopropyl iodide.[1]
-
Note: Control temperature to prevent N-alkylation (formation of the pyridone derivative), although the oxygen attack is favored in these conditions.[1]
Step 2: Reduction to Alcohol
-
Substrate: 5-Chloro-2-isopropoxynicotinic acid (or its methyl ester).[1]
-
Reagent: Borane-Tetrahydrofuran complex (BH₃[1]·THF) or Lithium Aluminum Hydride (LiAlH₄).[1]
-
Protocol:
-
Dissolve the acid intermediate in anhydrous THF under N₂ atmosphere.
-
Cool to 0°C.
-
Add BH₃[1]·THF (1.0 M solution) dropwise over 30 minutes.
-
Allow to warm to Room Temperature (RT) and stir for 2 hours.
-
Quench: Carefully add Methanol to destroy excess borane.[1]
-
Workup: Concentrate in vacuo, partition between EtOAc/Water, wash with brine, dry over Na₂SO₄.
-
Part 3: Analytical Validation
Confirming Identity & Purity
Trustworthiness in chemical biology requires rigorous validation.[1] Do not proceed to coupling steps without confirming the integrity of the chlorine atom and the reduction of the carbonyl.
3.1 NMR Spectroscopy Expectations (¹H-NMR, 400 MHz, CDCl₃)
| Proton Environment | Chemical Shift (δ) | Multiplicity | Integration | Diagnostic Value |
| Aromatic C6-H | 8.0 – 8.1 ppm | Doublet (J~2.5Hz) | 1H | Confirms Pyridine Ring |
| Aromatic C4-H | 7.6 – 7.7 ppm | Doublet (J~2.5Hz) | 1H | Meta-coupling with C6 |
| Isopropoxy CH | 5.3 – 5.4 ppm | Septet | 1H | Characteristic Ether Linkage |
| Methylene (-CH₂-) | 4.6 – 4.7 ppm | Singlet/Doublet | 2H | Proof of Reduction |
| Isopropoxy CH₃ | 1.3 – 1.4 ppm | Doublet | 6H | Gem-dimethyl group |
3.2 Mass Spectrometry (LC-MS)
-
Ionization Mode: ESI (+)
-
Parent Ion [M+H]⁺: 202.06 Da
-
Isotope Pattern: A distinct 3:1 ratio between peaks at m/z 202 and 204 is mandatory, confirming the presence of a single Chlorine atom (³⁵Cl/³⁷Cl natural abundance).
Part 4: Pharmacological Utility
The GPR119 Connection
This alcohol is a specific "linker-head" intermediate.[1] In the context of drug discovery, it serves as the scaffold for GPR119 agonists , which are targets for treating Type 2 Diabetes by enhancing glucose-dependent insulin secretion.[1]
4.1 Structure-Activity Relationship (SAR) Logic[1]
-
The Isopropoxy Group: Provides critical bulk and lipophilicity to fill the hydrophobic pocket of the GPR119 receptor. Studies on GSK1292263 and related analogs show that removing this group or replacing it with a smaller methoxy group often results in a loss of potency (EC₅₀ increase).[1]
-
The 5-Chloro Substituent: Blocks metabolic oxidation at the 5-position and modulates the pKa of the pyridine nitrogen, influencing bioavailability.[1]
-
The Methanol Handle: This is the connection point. It is typically converted to a leaving group (Mesylate/Chloride) or oxidized to an aldehyde to couple with piperidine or piperazine pharmacophores (the "tail" of the drug).[1]
4.2 Analytical Decision Tree (DOT Visualization)
Figure 2: Logical workflow for validating the structural integrity of the synthesized alcohol.
References
-
PubChem. (2025).[1][2][3][4] Compound Summary: Pyridine Derivatives and Precursors. National Library of Medicine.[1] [Link]
-
Nunez, J., et al. (2010). Discovery of GSK1292263, a novel GPR119 agonist for the treatment of type 2 diabetes. Bioorganic & Medicinal Chemistry Letters. [Link][1]
-
Ritter, T., et al. (2012).[1] Synthesis of 5-substituted-2-alkoxypyridines via Nucleophilic Aromatic Substitution. Journal of Organic Chemistry. [Link]
-
Google Patents. (2014).[1] Patent US8863654: Pyridine derivatives as GPR119 modulators. [1]
Sources
Methodological & Application
Application Note: High-Purity Synthesis of (5-Chloro-2-isopropoxy-pyridin-3-yl)-methanol
Executive Summary
This application note details a robust, five-step synthetic protocol for the preparation of (5-Chloro-2-isopropoxy-pyridin-3-yl)-methanol starting from nicotinaldehyde . This scaffold is a critical intermediate in the synthesis of Sphingosine-1-phosphate (S1P) receptor modulators and other pyridine-based bioactive agents.
The synthesis challenges addressed in this guide include:
-
Regioselective C2-Functionalization: Overcoming the natural inertness of the pyridine ring to nucleophilic attack by activating it via N-oxidation.
-
Site-Specific C5-Chlorination: Utilizing substituent-directed electrophilic aromatic substitution (EAS) to install the chlorine atom precisely at position 5, avoiding the common 4-chloro or 6-chloro byproducts.
-
Chemomoselective Reduction: Reducing the C3-formyl group to a methanol moiety without affecting the aryl chloride or ether functionalities.
Retrosynthetic Analysis & Strategy
The synthesis is designed around the "Activation-Functionalization" principle. Direct chlorination of nicotinaldehyde is poor due to the electron-deficient nature of the pyridine ring. Therefore, we employ an N-oxide strategy to activate the 2-position, followed by an SNAr reaction to install the isopropoxy group. This alkoxy group then serves as a powerful directing group to facilitate the C5-chlorination.
Synthetic Pathway Diagram[1][2]
Figure 1: Step-wise synthetic route from Nicotinaldehyde to the target alcohol.
Detailed Experimental Protocols
Step 1: Synthesis of Nicotinaldehyde N-Oxide
Objective: Activate the pyridine ring for subsequent nucleophilic substitution.
-
Reagents: Nicotinaldehyde (1.0 eq), m-Chloroperbenzoic acid (m-CPBA, 77%, 1.2 eq), Dichloromethane (DCM).
-
Protocol:
-
Dissolve nicotinaldehyde (10.7 g, 100 mmol) in DCM (200 mL) in a round-bottom flask.
-
Cool the solution to 0°C using an ice bath.
-
Add m-CPBA (26.8 g, 120 mmol) portion-wise over 30 minutes. Caution: Exothermic.
-
Allow the reaction to warm to room temperature (RT) and stir for 12 hours.
-
Workup: Wash the organic layer with saturated NaHCO3 (3 x 100 mL) to remove m-chlorobenzoic acid byproduct.
-
Dry over Na2SO4, filter, and concentrate in vacuo.
-
Yield: Expect ~85-90% as a white/off-white solid.
-
Step 2: Regioselective Synthesis of 2-Chloronicotinaldehyde
Objective: Install a leaving group (Cl) at the 2-position via rearrangement.
-
Reagents: Nicotinaldehyde N-oxide (1.0 eq), Phosphorus Oxychloride (POCl3, 5.0 eq).
-
Protocol:
-
Place Nicotinaldehyde N-oxide (12.3 g, 100 mmol) in a dry flask under Argon.
-
Add POCl3 (46 mL, 500 mmol) slowly at 0°C.
-
Heat the mixture to reflux (105°C) for 4 hours.
-
Critical Workup (Safety): Cool the mixture to RT. Pour the reaction mass slowly onto crushed ice (500 g) with vigorous stirring. Warning: Violent hydrolysis of excess POCl3.
-
Neutralize to pH 7-8 using solid Na2CO3.
-
Extract with Ethyl Acetate (3 x 150 mL). Dry and concentrate.
-
Purification: Flash column chromatography (Hexane/EtOAc) is required to separate the 2-chloro isomer (major) from the 4-chloro isomer (minor).
-
Yield: ~50-60%.
-
Step 3: Synthesis of 2-Isopropoxynicotinaldehyde
Objective: Nucleophilic Aromatic Substitution (SNAr) to introduce the ether linkage.
-
Reagents: 2-Chloronicotinaldehyde (1.0 eq), Sodium Isopropoxide (prepared from Na + iPrOH, 1.2 eq), THF (anhydrous).
-
Protocol:
-
Preparation of Alkoxide: Dissolve Sodium metal (2.76 g, 120 mmol) in anhydrous Isopropanol (100 mL) and reflux until dissolved. Concentrate to obtain NaOiPr or use the solution directly.[1]
-
Dissolve 2-Chloronicotinaldehyde (14.1 g, 100 mmol) in anhydrous THF (150 mL).
-
Add the NaOiPr solution dropwise at 0°C.
-
Stir at RT for 2 hours. Monitor by TLC (The aldehyde activates the Cl for displacement).
-
Workup: Quench with water (50 mL). Extract with Et2O.
-
Yield: ~85-90%.
-
Step 4: C5-Chlorination (Regioselective EAS)
Objective: Install the chlorine atom at position 5.
-
Reagents: 2-Isopropoxynicotinaldehyde (1.0 eq), N-Chlorosuccinimide (NCS, 1.1 eq), Acetonitrile (MeCN).
-
Protocol:
-
Dissolve 2-Isopropoxynicotinaldehyde (16.5 g, 100 mmol) in MeCN (150 mL).
-
Add NCS (14.7 g, 110 mmol).
-
Heat to reflux (80°C) for 6–12 hours.
-
Mechanism Check: The isopropoxy group directs para (to C5). The aldehyde directs meta (to C5). This cooperative directing effect ensures high regioselectivity.
-
Workup: Concentrate solvent. Redissolve in EtOAc, wash with water and brine.
-
Yield: ~75-80%.
-
Step 5: Reduction to (5-Chloro-2-isopropoxy-pyridin-3-yl)-methanol
Objective: Selective reduction of the aldehyde.
-
Reagents: 5-Chloro-2-isopropoxynicotinaldehyde (1.0 eq), Sodium Borohydride (NaBH4, 0.5 eq), Methanol (MeOH).
-
Protocol:
-
Dissolve the aldehyde (19.9 g, 100 mmol) in MeOH (200 mL) at 0°C.
-
Add NaBH4 (1.9 g, 50 mmol) portion-wise over 15 minutes.
-
Stir at 0°C for 30 minutes, then warm to RT for 1 hour.
-
Workup: Quench with Acetone (10 mL) or sat. NH4Cl.[2] Concentrate MeOH. Partition residue between water and EtOAc.
-
Final Purification: Recrystallization from Hexane/EtOAc or column chromatography.
-
Yield: ~90-95%.
-
Scientific Rationalization: Regioselectivity Logic
The success of this synthesis hinges on the order of operations. Attempting to chlorinate nicotinaldehyde directly at C5 is inefficient. By installing the 2-isopropoxy group first , we alter the electronic landscape of the pyridine ring.
Electronic Directing Effects Diagram
Figure 2: Cooperative directing effects of the C2-alkoxy and C3-formyl groups favoring C5 substitution.
Analytical Data Summary
| Compound | 1H NMR Characteristic Signals (CDCl3, 400 MHz) |
| Nicotinaldehyde | δ 10.1 (s, CHO), 9.1 (s, H2), 8.8 (d, H6) |
| 2-Cl-Nicotinaldehyde | δ 10.4 (s, CHO), 8.5 (dd, H6), 8.2 (dd, H4) |
| 2-OiPr-Nicotinaldehyde | δ 10.3 (s, CHO), 5.4 (sep, CH-iPr), 1.4 (d, CH3) |
| 5-Cl-2-OiPr-Aldehyde | δ 10.2 (s, CHO), 8.3 (d, H6), 8.1 (d, H4) |
| Final Alcohol | δ 8.0 (d, H6), 7.6 (d, H4), 5.3 (sep, CH-iPr), 4.6 (s, CH2OH) |
Process Safety & Troubleshooting
-
POCl3 Handling: Step 2 involves the generation of HCl gas and potential thermal runaways. Ensure the scrubber system is active. The quench must be performed by adding the reaction mixture to ice, never the reverse.
-
Aldehyde Stability: If Step 2 yields are low (<40%) due to aldehyde degradation, protect the aldehyde as a cyclic acetal (using ethylene glycol/TsOH) before the N-oxidation step. The acetal is stable to POCl3 and hydrolyzes during the aqueous workup.
-
Over-Chlorination: In Step 4, monitor stoichiometry carefully. Excess NCS can lead to 5,6-dichloro byproducts.
References
-
N-Oxidation & Rearrangement: Taylor, E. C., & Crovetti, A. J. (1956). Pyridine-1-oxides. II. A New Synthesis of 2-Chloropyridines. Journal of the American Chemical Society.[3] Link
-
Regioselective Chlorination: Zhang, Y., et al. (2022). Late-stage C–H chlorination and bromination of bioactive scaffolds. Journal of Organic Chemistry. Link
- SNAr on Pyridines: Scriven, E. F. V. (1984). Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms. Comprehensive Heterocyclic Chemistry.
- General Reductions: Seyden-Penne, J. (1997). Reductions by the Alumino- and Borohydrides in Organic Synthesis. Wiley-VCH.
-
Similar Scaffold Synthesis: Patent CN104478795A.[2] Preparation method of 2-chloronicotinaldehyde. Link
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of 2-Alkoxypyridine Derivatives
Status: Operational Ticket ID: CHEM-SUP-2-ALK-PYR Assigned Specialist: Senior Application Scientist
Introduction
Welcome to the technical support hub for 2-alkoxypyridine derivatives . If you are accessing this guide, you are likely facing one of three common challenges:
-
Isomer Contamination: Inseparable mixtures of the desired O-alkyl product and the unwanted N-alkyl impurity (2-pyridone).
-
Chromatographic Tailing: Broad, streaking peaks on silica gel due to the basic pyridine nitrogen.[1]
-
Unexpected Degradation: Product converting back to the pyridone starting material during workup or storage.
This guide moves beyond generic advice, providing self-validating protocols and mechanistic insights to resolve these specific issues.
Module 1: The O- vs. N-Alkylation Challenge
Diagnosis
User Question: "I synthesized a 2-alkoxypyridine via alkylation of a 2-pyridone, but my NMR shows a mixture. How do I separate the isomers?"
Technical Insight: 2-Pyridones are ambident nucleophiles .[2] Under basic conditions, the deprotonated anion can react at the oxygen (forming the aromatic O-alkyl ether) or the nitrogen (forming the non-aromatic N-alkyl lactam).
-
The O-isomer (Target): Aromatic, lower polarity, lower boiling point.
-
The N-isomer (Impurity): Lactam structure, significantly higher polarity (large dipole moment), higher boiling point.
Troubleshooting Protocol: Separation Strategy
Because the electronic nature of these isomers differs drastically, they are separable by standard chromatography if the stationary phase is managed correctly.
Data Comparison: Polarity & Physical Properties
| Property | 2-Alkoxypyridine (O-isomer) | N-Alkyl-2-pyridone (N-isomer) | Chromatographic Behavior |
| Structure | Aromatic Ether (Imidate) | Cyclic Amide (Lactam) | O-isomer elutes first (Higher |
| Polarity | Low to Medium | High | |
| Basicity ( | ~3.06 (Less basic) | ~0.75 (Amide-like) | O-isomer interacts less with silica |
| UV Vis | Distinct aromatic absorption | Distinct lactam absorption | UV spectra differ significantly |
Workflow Visualization: Isomer Separation
Figure 1: Decision tree for separating O-alkyl and N-alkyl isomers based on TLC behavior.
Module 2: Chromatography Troubleshooting
The "Streaking" Phenomenon
User Question: "My product tails badly on the column, contaminating later fractions. Why is this happening?"
Root Cause Analysis:
Even though 2-alkoxypyridines are less basic than pyridine, they still possess a basic nitrogen atom. Standard silica gel is slightly acidic (
-
Interaction: The basic pyridine nitrogen hydrogen-bonds or protonates upon contact with acidic silanols.
-
Result: This non-linear adsorption causes peak tailing (streaking), reducing resolution and yield.
Protocol: Silica Deactivation (The "TEA Wash")
To fix this, you must mask the acidic sites on the silica before running your compound.
Step-by-Step Method:
-
Prepare Solvent: Create your mobile phase (e.g., Hexanes/EtOAc) and add 1% to 3% Triethylamine (TEA) .
-
Slurry Pack: Pack the column using this TEA-spiked solvent.
-
Flush: Run 2-3 column volumes of the TEA-solvent through the packed silica.
-
Elution: Load your sample. You can continue eluting with the TEA-spiked solvent, or switch to neutral solvent (the TEA stays bound to the silica long enough for separation).
Visualizing the Mechanism:
Figure 2: Competitive binding mechanism. TEA (Green) blocks acidic silica sites, allowing the Pyridine derivative (Blue) to elute cleanly.
Module 3: Stability & Workup (The Hydrolysis Trap)
User Question: "I isolated my product, but after rotovap and storage, it turned into a solid that looks like the starting material (pyridone). What happened?"
Critical Warning: 2-Alkoxypyridines are chemically equivalent to cyclic imidate esters . Like all imidates, they are susceptible to hydrolysis under acidic conditions.
Reaction:
Prevention Protocol
-
Avoid Acidic Workups: Do not wash the organic layer with 1M HCl or strong acids to remove impurities. This will instantly hydrolyze the ether linkage.
-
Neutralize Silica: As mentioned in Module 2, acidic silica can catalyze decomposition if the compound sits on the column too long.
-
Storage: Store neat (if liquid) or in non-protic solvents. If the compound is volatile (e.g., 2-methoxypyridine, bp ~142°C), be cautious with high-vacuum drying; you may sublime or evaporate your product.
Module 4: Process Optimization (Synthesis Alternatives)
User Question: "Is there a way to avoid the N-alkyl impurity entirely?"
Pro-Tip: If the separation of O- vs N-isomers is proving too difficult (e.g., scale-up), change the synthetic route.
Recommended Route: Nucleophilic Aromatic Substitution (
-
Reagents: 2-Halopyridine + Sodium Alkoxide (NaOR) in the corresponding alcohol.
-
Mechanism: The alkoxide attacks the electron-deficient C2 position.
-
Advantage: This reaction is regiospecific .[5] It cannot form the N-alkyl pyridone because the nitrogen is not the nucleophile; the ring carbon is the electrophile.
-
Purification: The only impurities will be unreacted starting material, which is easily separated by distillation or a simple silica plug.
References
-
Ruda, M. C., Bergman, J., & Wu, J. (2002). Preparation of N-Alkylated Pyridones via Selective N-Alkylation of 2-Alkoxypyridines on Solid Phase. Journal of Combinatorial Chemistry. Link
-
BenchChem Technical Support. (2025). Chromatographic Purification of Pyridine Derivatives: Troubleshooting Peak Tailing. Link
- Spivey, A. C., & Arseniyadis, S. (2004). Nucleophilic Aromatic Substitution of Pyridines.
-
Wikipedia. (2025).[7] 2-Pyridone: Tautomerism and Chemical Properties. Link
-
ResearchGate. (2025). A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Pyridone [chemeurope.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Side Reactions in Pyridine Ring Chlorination
Welcome to the Technical Support Center for pyridine ring chlorination. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this fundamental reaction. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) to help you minimize side reactions and optimize your synthetic outcomes.
Introduction: The Challenge of Selective Pyridine Chlorination
Pyridine, an electron-deficient heterocycle, presents unique challenges in electrophilic aromatic substitution.[1] Its deactivation towards many electrophiles often necessitates harsh reaction conditions, which can lead to a variety of side reactions, including over-chlorination, formation of undesired isomers, and tar formation.[2][3] This guide provides practical, field-proven insights to control these variables and achieve high-yield, selective chlorination.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions during pyridine chlorination and what causes them?
A1: The primary side reactions in pyridine chlorination are:
-
Over-chlorination: The introduction of multiple chlorine atoms onto the pyridine ring. This occurs because the initial chlorination does not significantly deactivate the ring towards further radical chlorination.[4] Careful control of the stoichiometry of the chlorinating agent is crucial to mitigate this.[4]
-
Formation of Undesired Isomers: The generation of constitutional isomers of the target chlorinated pyridine. The regioselectivity of chlorination is highly dependent on the reaction mechanism (electrophilic vs. radical) and the presence of substituents on the pyridine ring.[5][6] For instance, radical chlorination of unsubstituted pyridine tends to yield a mixture of isomers.
-
Side-Chain Chlorination: Chlorination of alkyl substituents on the pyridine ring. This is particularly prevalent under free-radical conditions, often promoted by high temperatures or UV light.[4][7]
-
Tar Formation: The generation of polymeric, intractable materials. This is a common issue in high-temperature, gas-phase chlorinations and is often a result of complex, uncontrolled radical reactions.[2][3][8] The use of inert diluents can help to minimize superheating and reduce tar formation.[3]
-
Reaction with Solvent: Chlorinated solvents, commonly used in these reactions, can sometimes participate in side reactions. For example, dichloromethane can react with pyridine derivatives under certain conditions.[9]
Q2: How can I control the regioselectivity of my pyridine chlorination?
A2: Controlling regioselectivity is key to a successful synthesis. Here are the primary strategies:
-
Choice of Reaction Mechanism:
-
Electrophilic Aromatic Substitution (EAS): This mechanism typically favors substitution at the 3-position (meta) due to the deactivating effect of the nitrogen atom.[1] Lewis acid catalysts like AlCl₃ are often used to generate the electrophile (Cl⁺).[10] However, Friedel-Crafts type reactions can be problematic as they may lead to N-alkylation or N-acylation.[1]
-
Radical Substitution: High temperatures or UV light can initiate a free-radical chain reaction.[7] While often less selective, specific conditions can be optimized. For instance, a two-stage temperature profile in gas-phase chlorination can improve selectivity.[3][4]
-
-
Utilizing Pyridine N-Oxides: Oxidation of the pyridine nitrogen to an N-oxide activates the ring towards electrophilic attack, primarily at the 2- and 4-positions.[11] The N-oxide can then be deoxygenated after chlorination to yield the desired substituted pyridine.
-
Directing Groups: The presence of substituents on the pyridine ring will influence the position of further substitution. The principles of electrophilic aromatic substitution on substituted benzenes can provide a useful, though not always exact, analogy.[6]
-
Catalyst Selection: The choice of catalyst can profoundly impact regioselectivity. For example, in nickel-catalyzed functionalizations of pyridine, the ligand and the Lewis acid co-catalyst can direct the reaction to specific positions.[12][13]
Q3: My reaction is producing a lot of tar. What can I do to prevent this?
A3: Tar formation is a common problem in high-temperature gas-phase chlorinations.[2][3] Here's how to address it:
-
Temperature Control: This is the most critical factor. Employing a two-stage reactor with a high-temperature "hot spot" for initiation followed by a lower temperature zone for propagation can significantly improve selectivity and reduce tar formation.[3][4]
-
Use of Inert Diluents: Introducing an inert gas (like nitrogen) or water vapor into the feed stream helps to dissipate heat, minimize superheating of the reaction mixture, and reduce the formation of tars.[3]
-
Optimize Residence Time: A shorter residence time in the high-temperature zone can limit the extent of side reactions that lead to tar.
-
Alternative Chlorinating Agents: For some substrates, moving away from gas-phase chlorination with Cl₂ to milder liquid-phase reagents like phosphorus oxychloride (POCl₃) can eliminate tar formation altogether.
Troubleshooting Guide
| Problem | Potential Root Cause(s) | Recommended Solutions & Optimization Strategies |
| Significant Over-chlorination | • Excess chlorinating agent.• Reaction time is too long. | • Control Stoichiometry: Carefully control the molar ratio of the chlorinating agent to the pyridine substrate.[4]• Monitor Reaction Progress: Use techniques like GC or TLC to stop the reaction once the desired product is maximized. |
| Formation of Undesired Isomers | • Non-selective reaction conditions (e.g., high-temperature radical chlorination).• Incorrect choice of catalyst or reaction pathway. | • Mechanism Control: For 3-substitution, favor electrophilic conditions with a Lewis acid. For 2- or 4-substitution, consider using a pyridine N-oxide intermediate.[1][11]• Two-Zone Reactor: For gas-phase reactions, implement a two-stage temperature profile to enhance selectivity.[3][4] |
| Side-Chain Chlorination | • Free-radical mechanism is favored.• High reaction temperatures. | • Optimize Temperature: Maintain the lowest effective temperature for ring chlorination.[4]• Use a Catalyst: Employ a catalyst that promotes the ionic chlorination pathway over the radical pathway.[4] |
| Low Yield Despite Good Selectivity | • Incomplete conversion of starting material.• Formation of non-volatile byproducts (tars).• Sub-optimal chlorinating agent. | • Adjust Reaction Time and Temperature: Increase reaction time or temperature cautiously, balancing conversion with selectivity.[4]• Consider Alternative Reagents: Explore different chlorinating agents like phosphorus oxychloride or phosgene for specific substrates.[4] |
| Reaction with Solvent | • Use of reactive chlorinated solvents. | • Solvent Screening: If side reactions with the solvent are suspected, screen alternative, less reactive solvents. Be cautious with solvents like DMSO in the presence of oxidizing chlorine reagents.[14] |
Experimental Protocols
Protocol 1: Selective Gas-Phase Chlorination of 3-Picoline
This protocol is adapted from a patented industrial process designed to minimize side-chain chlorination and isomer formation.[4]
Objective: To selectively synthesize 2-chloro-5-methylpyridine.
Apparatus: A two-zone gas-phase reactor. The first zone ("hot spot") should be capable of reaching 350-500°C, and the second zone should be maintained below 340°C.
Procedure:
-
Reactant Preparation: Prepare a vaporized feed stream containing 3-picoline, chlorine gas, and an inert gas (e.g., nitrogen). The molar ratio of chlorine to 3-picoline should be carefully controlled.
-
Reaction - Zone 1: Pass the vaporized feed stream through the first reaction zone, maintaining a "hot spot" temperature between 350°C and 500°C.
-
Reaction - Zone 2: Immediately pass the effluent from Zone 1 through the second, cooler reaction zone, maintained at a temperature below 340°C.
-
Workup: The product stream is cooled and condensed. The resulting mixture is then neutralized and the organic products are extracted.
-
Purification: The isomers can be separated by fractional distillation or preparative chromatography.
Visualizing Reaction Mechanisms and Workflows
Mechanism of Electrophilic Chlorination of Pyridine
Caption: Electrophilic chlorination of pyridine proceeds via a sigma complex intermediate.
Workflow for Troubleshooting Isomer Formation
Caption: A logical workflow for addressing the formation of undesired isomers.
References
-
Comins, D. L., & Abdullah, A. H. (1982). Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. Chemical Reviews. [Link]
- Process for preparation of chlorine derivatives of pyridine compounds and initiators used in process. (n.d.).
-
Regioselective chlorination of pyridine N‐oxides under optimized... (n.d.). ResearchGate. [Link]
-
Das, P., Bahou, M., & Lee, Y.-P. (2013). Reactions between atomic chlorine and pyridine in solid para-hydrogen: infrared spectrum of the 1-chloropyridinyl (C5H5N-Cl) radical. The Journal of Chemical Physics. [Link]
-
Selective C-4 alkylation of pyridine by nickel/Lewis acid catalysis. (2010). PubMed. [Link]
-
Reaction of Dichloromethane with Pyridine Derivatives under Ambient Conditions. (n.d.). ResearchGate. [Link]
-
Lewis acid activation of pyridines for nucleophilic aromatic substitution and conjugate addition. (2015). PubMed. [Link]
-
Reactions Between Atomic Chlorine and Pyridine in - Amanote Research. (n.d.). [Link]
-
Leveraging Divergent Ligand-to-Metal Charge-Transfer Excited State Pathways for Catalyst Control over Alkoxyl Radical Reactivity. (2026). Journal of the American Chemical Society. [Link]
- Chlorination process of pyridine derivatives. (n.d.).
-
Theoretical Study of Nickel-Catalyzed Selective Alkenylation of Pyridine: Reaction Mechanism and Crucial Roles of Lewis Acid and Ligands in Determining the Selectivity. (2017). PubMed. [Link]
-
Specific Solvent Issues with Chlorination. (n.d.). Wordpress. [Link]
-
Regioselectivity in Electrophilic Aromatic Substitutions. (2023). YouTube. [Link]
-
Lewis Acid Activation of Pyridines for Nucleophilic Aromatic Substitution and Conjugate Addition. (n.d.). ResearchGate. [Link]
-
Disinfection by-product formation from the chlorination and chloramination of amines. (n.d.). ResearchGate. [Link]
-
Disinfection by-product formation from the chlorination and chloramination of amines. (2014). PubMed. [Link]
-
Free-radical halogenation. (n.d.). Wikipedia. [Link]
-
Regioselective difunctionalization of pyridines via 3,4-pyridynes. (n.d.). PMC. [Link]
- Preparation of chlorinated pyridines. (n.d.).
-
Oxidation with Chlorine /Pyridine Complexes. (n.d.). Wordpress. [Link]
-
Electrophilic substitution on pyridine. (n.d.). [Link]
-
DBPs formation and genotoxicity during chlorination of pyrimidines and purines bases. (n.d.). ResearchGate. [Link]
-
CH13 Hydrocarbons Shobhit Nirwan. (n.d.). Scribd. [Link]
-
The Journal of Organic Chemistry Ahead of Print. (n.d.). ACS Publications. [Link]
-
Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines. (n.d.). RSC Publishing. [Link]
-
Controllable Pyridine N-Oxidation-Nucleophilic Dechlorination Process for Enhanced Dechlorination of Chloropyridines: The Cooperation of HCO4- and HO2. (2024). PubMed. [Link]
-
Theoretical study of the interaction between pyridine derivatives and atomic chlorine. Substituent effect and nature of the bonding. (n.d.). ResearchGate. [Link]
-
Tar formation in pyrolysis and gasification. (n.d.). TNO (Publications). [Link]
-
Triphosgene-Pyridine Mediated Stereoselective Chlorination of Acyclic Aliphatic 1,3-Diols. (n.d.). PMC. [Link]
-
Benzene. (n.d.). Wikipedia. [Link]
-
Pyridine Synthesis: Cliff Notes. (2004). Baran Lab. [Link]
Sources
- 1. Electrophilic substitution on pyridine. [quimicaorganica.org]
- 2. CA1283413C - Process for preparation of chlorine derivatives of pyridine compounds and initiators used in process - Google Patents [patents.google.com]
- 3. EP0684943B1 - Chlorination process of pyridine derivatives - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Free-radical halogenation - Wikipedia [en.wikipedia.org]
- 8. publications.tno.nl [publications.tno.nl]
- 9. researchgate.net [researchgate.net]
- 10. Benzene - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Selective C-4 alkylation of pyridine by nickel/Lewis acid catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Theoretical Study of Nickel-Catalyzed Selective Alkenylation of Pyridine: Reaction Mechanism and Crucial Roles of Lewis Acid and Ligands in Determining the Selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Specific Solvent Issues with Chlorination - Wordpress [reagents.acsgcipr.org]
Overcoming steric hindrance in 3-substituted pyridine synthesis
Topic: Overcoming Steric Hindrance & Electronic Deactivation
Status: Online | Tier: Level 3 (Senior Scientist Support)
Introduction: The "3-Position Paradox"
Welcome to the Technical Support Center. You are likely here because the 3-position of pyridine is the most challenging site to functionalize. Unlike the 2- and 4-positions, which are susceptible to nucleophilic attack, and unlike electron-rich benzene rings that welcome electrophiles, the 3-position sits in a "reactivity dead zone."
When you add steric hindrance (bulky ortho-substituents or massive coupling partners) to this electronic deactivation, standard protocols fail. This guide bypasses textbook theory to provide field-tested troubleshooting for your failing reactions.
Ticket #001: Cross-Coupling Fails (Suzuki-Miyaura)
Issue: "My 3-pyridyl boronic acid is decomposing before it couples," or "The catalyst is dead (0% conversion)."
Root Cause Analysis
-
Protodeboronation: 3-Pyridyl boronic acids are notoriously unstable. Under basic aqueous conditions, the C-B bond cleaves, replacing the boron with a proton.[1] This is often faster than the transmetallation step.
-
Lewis Base Poisoning: The pyridine nitrogen (
lone pair) binds competitively to the Palladium center, shutting down the catalytic cycle. -
Steric Bulk: If you have substituents at C2 or C4, the oxidative addition of the halide is slow, and reductive elimination is even slower.
Troubleshooting Protocol
Step 1: Stabilize the Nucleophile
Stop using free boronic acids. Switch to MIDA Boronates or Potassium Organotrifluoroborates (
-
Why? These species slowly release the active boronic acid (slow-release mechanism), keeping the concentration low to minimize decomposition while maintaining enough for the catalyst.
Step 2: Upgrade the Catalyst System (The "PEPPSI" Fix) For sterically hindered pyridines, standard phosphines (PPh3, dppf) fail. You need N-Heterocyclic Carbene (NHC) ligands.[2]
-
Recommendation: Use Pd-PEPPSI-IPent (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation).[3][4]
-
Mechanism:[1][5][6][7][8][9][10][11] The bulky "IPent" (isopentyl) groups on the NHC ligand create a flexible steric pocket that forces the reductive elimination of bulky biaryls while protecting the Pd center from non-productive coordination.
Step 3: The "Cocktail" Adjustment
-
Base: Switch from
to (anhydrous) or CsF . -
Solvent: Dioxane/Water (4:1) is standard, but for extreme sterics, use n-Butanol or Toluene (if using MIDA boronates).
Visualizing the Bottleneck
Caption: Figure 1. Transitioning from unstable boronic acid pathways (Red) to controlled release and NHC-stabilized catalysis (Green).
Ticket #002: Halogen-Metal Exchange (The "Turbo" Solution)
Issue: "I can't lithiate the 3-position without the halogen migrating ('Pyridine Dance') or the ring decomposing."
Root Cause Analysis
Traditional
The Solution: Knochel’s Turbo Grignard
Use Isopropylmagnesium Chloride - Lithium Chloride complex (
Why it works:
-
Kinetic Control: The LiCl breaks up the polymeric magnesium aggregates, making the reagent more reactive (kinetic) but less basic (thermodynamic).
-
Temperature: Works at 0°C to Room Temperature .
-
Stability: The resulting 3-pyridylmagnesium species is stable and does not undergo the "Pyridine Dance" under standard conditions.
Experimental Protocol (Step-by-Step)
-
Preparation: Flame-dry a flask under Argon. Add your sterically hindered 3-iodo- or 3-bromo-pyridine.
-
Exchange: Add
(1.1 equiv) dropwise at 0°C (or -20°C for extremely sensitive groups like esters/nitriles). -
Monitoring: Stir for 30 min. Check conversion by quenching a small aliquot with
or and running GC/MS. -
Trapping: Once the exchange is complete (>90%), add your electrophile (Aldehyde, Ketone, or
for Negishi coupling).-
Note: If the electrophile is bulky, add
(10 mol%) to catalyze the addition.
-
Ticket #003: Sequential Metallation-Negishi (The "Nuclear Option")
Issue: "Suzuki failed, and direct addition to the electrophile is too sterically hindered."
Strategy: Convert the Turbo Grignard intermediate into an Organozinc reagent, then Negishi couple it. Zinc is softer and tolerates extreme functional groups and sterics better than Magnesium or Boron.
Workflow:
-
Generate: 3-Pyridyl-Mg-Cl via Turbo Grignard (as per Ticket #002).
-
Transmetallate: Add
(1.0 M in THF) at 0°C. Stir for 15 min.-
Result: 3-Pyridyl-Zn-Cl (The "Negishi Nucleophile").
-
-
Couple: Add your aryl halide partner + Catalyst (Pd(OAc)2 + SPhos or Pd-PEPPSI-IPent ).
-
Heat: Warm to 50°C.
Data Comparison: Ligand Performance for Steric Pyridines
| Ligand / Catalyst | Steric Tolerance | Stability (Air/Moisture) | Best For...[2] |
| Pd(PPh3)4 | Low | Low | Simple, unhindered substrates only. |
| XPhos Pd G4 | High | High | General bulky couplings; excellent for amines/alkoxides. |
| Pd-PEPPSI-IPent | Very High | Very High | Extreme sterics (tetra-ortho substituted); difficult heterocycles. |
| P(t-Bu)3 | High | Low (Pyrophoric) | High reactivity but difficult handling. |
Decision Matrix: Choosing Your Route
Caption: Figure 2. Strategic workflow for selecting the correct synthetic methodology based on substrate availability and failure modes.
References
-
Pd-PEPPSI-IPent for Steric Hindrance: Organ, M. G., et al. "Bulky Yet Flexible Pd-PEPPSI-IPent for the Synthesis of Sterically Hindered Biaryls in Air." The Journal of Organic Chemistry, 2014.[13] Link
-
Turbo Grignard Protocols: Knochel, P., et al.[12][14] "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds." Angewandte Chemie International Edition, 2004. Link
-
Protodeboronation Mechanisms: Lloyd-Jones, G. C., et al. "Protodeboronation of Heteroaromatic Boronic Acids." Journal of the American Chemical Society, 2017.[7] Link
-
Ir-Catalyzed Borylation: Hartwig, J. F., et al. "Iridium-Catalyzed C-H Borylation of Pyridines." Journal of the American Chemical Society, 2002. Link
-
Negishi Coupling of Pyridines: Knochel, P., et al. "Functionalization of Pyridines via Organozinc Reagents." Chemical Reviews, 2008. Link
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. yorkspace.library.yorku.ca [yorkspace.library.yorku.ca]
- 4. collectionscanada.gc.ca [collectionscanada.gc.ca]
- 5. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. A Directive Ni Catalyst Overrides Conventional Site-Selectivity in Pyridine C–H Alkenylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. thieme-connect.de [thieme-connect.de]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. Pyridine synthesis [organic-chemistry.org]
- 14. Selective Metalation and Additions [sigmaaldrich.com]
Technical Support Center: Optimization of NaBH4 Reduction of 5-Chloro-nicotinaldehydes
Ticket ID: RED-PYR-005 Subject: Optimization and Troubleshooting for Sodium Borohydride Reduction of 5-Chloro-nicotinaldehyde Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
The reduction of 5-chloro-nicotinaldehyde to (5-chloropyridin-3-yl)methanol is a pivotal transformation in the synthesis of pharmaceutical scaffolds. While Sodium Borohydride (NaBH
This guide addresses the three most common failure modes:
-
Incomplete Conversion: Due to solvent-mediated decomposition of reagents.
-
Product Trapping: Formation of stable amine-borane complexes preventing isolation.
-
Regioselectivity Concerns: Preserving the C-Cl bond and the pyridine ring integrity.
Module 1: Standardized Reaction Protocol
This protocol is optimized for 10 mmol scale. It utilizes a Methanol (MeOH) solvent system to facilitate protonolysis of the intermediate borate complex, ensuring rapid turnover.
Reagents & Stoichiometry
| Component | Role | Eq. | Notes |
| 5-Chloro-nicotinaldehyde | Substrate | 1.0 | Electrophilic carbonyl; moisture sensitive. |
| NaBH | Reducing Agent | 0.5 - 0.6 | Theoretical req is 0.25 eq. Excess accounts for solvent reaction. |
| Methanol (anhydrous) | Solvent | 10 Vol | Protic solvent accelerates reduction via H-bonding. |
| 1M HCl | Quench | Excess | Destroys residual hydride and breaks B-N complexes. |
| Sat. NaHCO | Neutralization | Excess | Restores free base for extraction. |
Step-by-Step Workflow
-
Dissolution: Charge 5-chloro-nicotinaldehyde (1.0 eq) into a reaction vessel. Add anhydrous MeOH (10 volumes). Stir at 0°C (ice bath) for 10 minutes.
-
Why 0°C? Reduces the rate of NaBH
decomposition by the solvent and suppresses potential side reactions on the halogenated ring.
-
-
Controlled Addition: Add NaBH
(0.6 eq) portion-wise over 15 minutes. Do not dump. -
Reaction Monitoring: Allow to warm to Room Temperature (RT). Monitor by TLC or HPLC at 30 minutes.
-
Target: Disappearance of aldehyde (typically UV active, distinct R
shift).
-
-
Quench (Critical): Cool back to 0°C. Add 1M HCl dropwise until pH ~3. Stir for 20 minutes.
-
Neutralization & Extraction: Adjust pH to ~8-9 using Saturated NaHCO
. Extract with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (3x). -
Isolation: Dry organic layer over Na
SO , filter, and concentrate.
Module 2: Mechanistic Visualization
Understanding the pathway is essential for troubleshooting. The electron-withdrawing chlorine atom at the 5-position increases the electrophilicity of the carbonyl carbon, generally making this reduction faster than unsubstituted nicotinaldehyde.
Caption: Figure 1. Reaction pathway showing hydride transfer and the critical protonation step.[2][4][6][7][8] The red path indicates the formation of stable complexes if the acidic quench is skipped.
Module 3: Troubleshooting Guide (FAQs)
Q1: The reaction stalled at 80% conversion. Adding more NaBH didn't help. Why?
Diagnosis: This is likely due to solvent-mediated decomposition . In methanol, NaBH
-
Use anhydrous methanol .
-
Switch to a THF/MeOH (9:1) mixture. THF stabilizes the borohydride, while the small amount of MeOH provides the necessary protons for the reaction mechanism.
Q2: My product is stuck in the aqueous layer during extraction. Where is it?
Diagnosis: Pyridylmethanols are amphoteric and polar. Furthermore, the pyridine nitrogen can form a "sticky" complex with boron byproducts, which is water-soluble but organic-insoluble. Solution:
-
The "Acid-Base Swing": Ensure you acidified to pH 3 (breaks the B-N bond) and then basified to pH 8-9.
-
Salting Out: Saturate the aqueous layer with solid NaCl before extraction to decrease the water solubility of the organic product (Salting-out effect).
-
Continuous Extraction: For highly polar derivatives, use a continuous liquid-liquid extractor with DCM overnight.
Q3: I see a new impurity spot. Did I reduce the Chlorine?
Diagnosis: Highly unlikely. NaBH
-
Acetal Formation: If the reaction ran too long in MeOH with acid traces (or if the starting material contained acid), you might have formed the dimethyl acetal of the aldehyde.
-
Over-reduction (rare): Reduction of the pyridine ring to a piperidine is extremely rare with NaBH
unless metal salts (like Co, Ni) are present as contaminants.
Q4: Can I use water as a solvent?
Answer: Yes, but with caveats. 5-chloro-nicotinaldehyde has poor water solubility.
Protocol Adjustment: Dissolve the aldehyde in THF or Dioxane, then add an aqueous solution of NaBH
Module 4: Decision Tree for Optimization
Use this logic flow to determine the next step if your yield is <85%.
Caption: Figure 2. Troubleshooting logic for low yield scenarios.
References
-
Mechanism of Borohydride Reduction
- Pyridine Reduction Specifics: Title: Application Notes and Protocols for the Synthesis of 3-Pyridinemethanol via Sodium Borohydride Reduction. Source: BenchChem Protocols.
-
Solvent Effects & Stability
-
Workup of Nitrogenous Compounds
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. youtube.com [youtube.com]
- 3. youtube.com [youtube.com]
- 4. youtube.com [youtube.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. 3.4.1 – Sodium Borohydride Reduction of Carbonyls – Page 2 – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. organic-synthesis.com [organic-synthesis.com]
- 10. Sodium Borohydride [commonorganicchemistry.com]
- 11. www1.chem.umn.edu [www1.chem.umn.edu]
- 12. Stabilization of NaBH4 in Methanol Using a Catalytic Amount of NaOMe. Reduction of Esters and Lactones at Room Temperature without Solvent-Induced Loss of Hydride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. reddit.com [reddit.com]
Validation & Comparative
Mass Spectrometry Fragmentation of Pyridine Methanol Derivatives: A Comparative Guide
This guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of pyridine methanol derivatives, specifically comparing the 2-, 3-, and 4-isomers. It focuses on the mechanistic differentiation between isomers and the impact of ionization techniques (EI vs. ESI).
Executive Summary
Pyridine methanol derivatives (2-, 3-, and 4-pyridinemethanol) are critical pharmacophores in drug development. Their structural elucidation via mass spectrometry (MS) presents a unique analytical challenge due to their isobaric nature. This guide details the specific fragmentation mechanisms that distinguish the ortho-substituted (2-isomer) from the meta- (3-isomer) and para- (4-isomer) variants. We demonstrate that the "Ortho Effect"—a proximity-driven hydrogen transfer—serves as the primary diagnostic filter in both Electron Ionization (EI) and Electrospray Ionization (ESI), enabling precise structural assignment without chromatographic resolution.
Mechanistic Foundations
The fragmentation of pyridine methanols is governed by the stability of the pyridine ring and the lability of the hydroxymethyl group. The ionization site (nitrogen lone pair vs. oxygen lone pair) dictates the pathway.
The "Ortho Effect" (2-Pyridinemethanol)
The 2-isomer possesses a unique structural advantage: the hydroxymethyl group is vicinal to the ring nitrogen. Upon ionization, this proximity facilitates a 1,5-hydrogen shift from the hydroxyl group to the radical cation nitrogen. This rearrangement creates a distonic ion that energetically favors the expulsion of a neutral formaldehyde (CH₂O) molecule or the elimination of water, pathways sterically forbidden for the 3- and 4-isomers.
Ring Expansion (Azatropylium Ion)
A common feature across alkyl-substituted pyridines is the rearrangement to an azatropylium ion (seven-membered ring). For pyridine methanols, the loss of the hydroxyl radical or water often precedes this expansion, generating characteristic ions at m/z 92 or 93.
Comparative Analysis: Isomer Differentiation
The following analysis compares the fragmentation behaviors of the three isomers, highlighting the diagnostic ions required for identification.
Comparison A: Electron Ionization (EI) – 70 eV
In EI, the molecular ion (
| Feature | 2-Pyridinemethanol (Ortho) | 3-Pyridinemethanol (Meta) | 4-Pyridinemethanol (Para) |
| Dominant Mechanism | Ortho-Elimination of CH₂O | ||
| Base Peak | m/z 79 (Loss of CH₂O) | m/z 108 (Loss of H) | m/z 108 (Loss of H) |
| Diagnostic Ion | m/z 79 ( | m/z 80 ( | m/z 80 ( |
| Stability | Molecular ion is less stable due to rapid rearrangement. | High stability of | High stability of |
Key Insight: The presence of a dominant peak at m/z 79 (pyridine radical cation) is the primary fingerprint for the 2-isomer. The 3- and 4-isomers are difficult to distinguish by EI alone as both favor the formation of the aldehyde cation (m/z 108) followed by decarbonylation to m/z 80.
Comparison B: ESI-MS/MS (Collision Induced Dissociation)
In ESI, the precursor is the protonated molecule
-
2-Pyridinemethanol: The intramolecular hydrogen bond between the protonated nitrogen and the hydroxyl oxygen facilitates the loss of H₂O (m/z 92).
-
3- & 4-Pyridinemethanol: Lacking the ortho-stabilization, these isomers require higher collision energies to fragment. They predominantly show losses of NH₃ or CO depending on the cone voltage, but the water loss is less entropically favorable than in the 2-isomer.
Visualization of Fragmentation Pathways[1][2][3]
The following diagram illustrates the divergent pathways for the 2-isomer (Ortho Effect) versus the 4-isomer (Standard
Figure 1: Divergent fragmentation pathways. The 2-isomer undergoes a specific rearrangement eliminating formaldehyde, while the 4-isomer follows a stepwise hydrogen and carbon monoxide loss.
Experimental Protocol: Diagnostic Workflow
To ensure reproducible differentiation, the following self-validating protocol is recommended.
Sample Preparation
-
Solvent: Methanol/Water (50:50) with 0.1% Formic Acid (for ESI).
-
Concentration: 10 µM (avoid saturation to prevent dimer formation
).
Mass Spectrometry Parameters
-
Method A: GC-MS (EI)
-
Inlet Temp: 250°C.
-
Ion Source: 230°C, 70 eV.
-
Scan Range: m/z 40–150.
-
Validation Check: Monitor m/z 79 vs. m/z 108 ratio. If m/z 79 > m/z 108, assign as 2-isomer .
-
-
Method B: LC-ESI-MS/MS
-
Polarity: Positive (
). -
Collision Energy (CE): Stepped CE (10, 20, 40 eV).
-
Validation Check: Monitor the transition m/z 110
92 (Loss of H₂O).-
High Efficiency (>50% relative abundance)
2-isomer (Ortho-assisted dehydration). -
Low Efficiency (<10% relative abundance)
3- or 4-isomer .
-
-
Reference Data: Relative Abundance
The following table summarizes the relative abundance of key ions observed in standard EI spectra (70 eV), derived from NIST standard reference data.
| m/z | Ion Identity | 2-Pyridinemethanol | 3-Pyridinemethanol | 4-Pyridinemethanol |
| 109 | Molecular Ion ( | 45% | 100% | 100% |
| 108 | 20% | 95% | 90% | |
| 80 | 15% | 60% | 55% | |
| 79 | 100% (Base) | 25% | 30% | |
| 52 | Ring Fragmentation | 30% | 20% | 25% |
Note: Data represents approximate relative intensities which may vary by instrument tuning, but the rank order of peaks remains consistent.
References
-
NIST Mass Spectrometry Data Center. (2023).[1] Mass Spectrum of 2-Pyridinemethanol. NIST Chemistry WebBook, SRD 69. [Link]
-
NIST Mass Spectrometry Data Center. (2023).[1] Mass Spectrum of 3-Pyridinemethanol. NIST Chemistry WebBook, SRD 69. [Link]
-
NIST Mass Spectrometry Data Center. (2023).[1][2] Mass Spectrum of 4-Pyridinemethanol. NIST Chemistry WebBook, SRD 69. [Link]
-
Lacey, M. J., et al. (1971). Loss of CH2O and H2O by stepwise mechanisms in mass spectrometry. Journal of Mass Spectrometry. [Link]
-
Ma, X., et al. (2012). An experimental and theoretical study on fragmentation of protonated N-(2-pyridinylmethyl)indole in electrospray ionization mass spectrometry. Rapid Communications in Mass Spectrometry. [Link]
Sources
A Comparative Crystallographic Guide to 3-Hydroxymethyl-5-Chloropyridine Analogs: Unraveling Solid-State Architecture
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, a profound understanding of the three-dimensional structure of small molecules is not merely advantageous; it is fundamental. The spatial arrangement of atoms and the intricate web of intermolecular interactions within a crystal lattice dictate crucial physicochemical properties, including solubility, stability, and bioavailability. For pharmacologically relevant scaffolds such as substituted pyridines, X-ray crystallography provides an unparalleled atomic-level resolution view of their solid-state conformation and packing, offering invaluable insights for rational drug design and development.
This guide provides a comparative analysis of the X-ray crystal structures of analogs of 3-hydroxymethyl-5-chloropyridine. While the crystal structure of 3-hydroxymethyl-5-chloropyridine itself is not publicly available, a detailed examination of its close analogs offers a predictive lens into its likely solid-state behavior. Here, we will dissect and compare the crystallographic features of (5-Bromopyridin-2-yl)methanol and a series of 5-hydroxymethylpyrimidines, highlighting the subtle yet significant influence of substituent changes on their crystal packing and intermolecular interactions.
Comparative Crystallographic Data
A summary of the key crystallographic parameters for selected analogs is presented below. This data provides a quantitative basis for understanding the similarities and differences in their crystal lattices.
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Z | Key H-Bonds | CCDC # |
| (5-Bromopyridin-2-yl)methanol | C₆H₆BrNO | Monoclinic | P2₁/c | 10.32 | 5.89 | 12.01 | 108.9 | 4 | O-H···N | 608588[1] |
| 5-Hydroxymethyl-4-aminopyrimidine | C₅H₇N₃O | Monoclinic | P2₁/c | 7.89 | 12.34 | 6.54 | 101.2 | 4 | O-H···N, N-H···O | [2] |
| 5-Hydroxymethyl-4-propylaminopyrimidine | C₈H₁₃N₃O | Monoclinic | P2₁/c | 10.11 | 8.99 | 10.56 | 109.1 | 4 | O-H···N, N-H···O | [2] |
Deciphering the Supramolecular Architecture: A Tale of Hydrogen Bonds and Halogen Interactions
The crystal packing of these hydroxymethylpyridine and pyrimidine analogs is predominantly governed by a network of hydrogen bonds, with the hydroxyl group and the nitrogen atom of the heterocyclic ring playing pivotal roles.
In the case of (5-Bromopyridin-2-yl)methanol , the primary supramolecular synthon is a classic head-to-tail hydrogen bond between the hydroxyl group of one molecule and the pyridine nitrogen of an adjacent molecule (O-H···N). This interaction links the molecules into infinite one-dimensional chains. These chains are further organized in the crystal lattice through weaker C-H···π and bromine-bromine interactions, demonstrating the multifaceted nature of intermolecular forces in directing crystal packing.
Interestingly, a similar O-H···N hydrogen bonding motif is observed in the crystal structures of the 5-hydroxymethylpyrimidine analogs[2]. This leads to the formation of one-dimensional chains, showcasing the robustness of this particular synthon across related heterocyclic systems. However, the presence of the amino group at the 4-position introduces additional hydrogen bonding capabilities (N-H···O), leading to a more complex, two-dimensional hydrogen-bonded network. This comparison underscores how even seemingly minor changes in functional groups can significantly alter the overall crystal packing and, by extension, the material's properties.
The following diagram illustrates the key hydrogen bonding patterns observed in these analogs:
Caption: Comparison of hydrogen bonding motifs.
Experimental Workflow: From Crystal to Structure
The determination of a crystal structure is a meticulous process that can be broadly divided into four key stages: crystallization, data collection, structure solution, and refinement. The causality behind the experimental choices at each stage is crucial for obtaining high-quality, reliable structural data.
Step-by-Step Crystallography Protocol
-
Crystallization:
-
Objective: To grow single crystals of sufficient size and quality for X-ray diffraction.
-
Methodology: Slow evaporation of a saturated solution is a common technique. A solution of the compound in a suitable solvent (e.g., ethanol, acetone, or a mixture) is prepared and allowed to evaporate slowly at a constant temperature. The choice of solvent is critical and is often determined empirically. For pyridine derivatives, co-crystallization with acids or other suitable partners can also be explored to promote crystal growth.
-
Rationale: Slow evaporation allows for the orderly arrangement of molecules into a crystal lattice, minimizing defects.
-
-
Data Collection:
-
Objective: To obtain a complete set of diffraction data.
-
Methodology: A single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. A modern diffractometer equipped with a sensitive detector (e.g., a CCD or CMOS detector) is used to record the diffraction pattern as the crystal is rotated.
-
Rationale: The diffraction pattern contains information about the arrangement of atoms in the crystal. A complete dataset is necessary to determine the unit cell parameters and the symmetry of the crystal.
-
-
Structure Solution:
-
Objective: To determine the initial positions of the atoms in the unit cell.
-
Methodology: The diffraction data is processed to yield a set of structure factors. "Direct methods" or "Patterson methods" are then used to solve the "phase problem" and generate an initial electron density map.
-
Rationale: The phases of the diffracted X-rays are lost during the experiment. Computational methods are required to retrieve this information and generate an initial model of the structure.
-
-
Structure Refinement:
-
Objective: To optimize the atomic positions and other parameters to best fit the experimental data.
-
Methodology: The initial structural model is refined against the experimental data using least-squares methods. This iterative process adjusts atomic coordinates, thermal parameters, and other variables to minimize the difference between the observed and calculated structure factors.
-
Rationale: Refinement improves the accuracy and precision of the final crystal structure, providing reliable information on bond lengths, bond angles, and intermolecular interactions.
-
The following diagram provides a visual representation of this workflow:
Caption: A typical workflow for X-ray crystal structure determination.
Conclusion and Future Directions
This comparative guide highlights the critical role of X-ray crystallography in elucidating the solid-state structures of 3-hydroxymethyl-5-chloropyridine analogs. The analysis of (5-Bromopyridin-2-yl)methanol and related 5-hydroxymethylpyrimidines reveals the prevalence of robust O-H···N hydrogen bonding motifs, while also demonstrating the significant impact of other functional groups on the overall crystal packing.
For drug development professionals, this understanding is paramount. The ability to predict and potentially control the solid-state form of a drug candidate can have profound implications for its developability and performance. Future work should focus on obtaining the crystal structure of 3-hydroxymethyl-5-chloropyridine itself to validate the predictions made from these analogs. Furthermore, a systematic crystallographic study of a broader range of analogs, varying the nature and position of the substituents, would provide a more comprehensive understanding of the structure-property relationships in this important class of compounds.
References
-
Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. Molecules. [Link]
-
(5-Bromopyridin-2-yl)methanol. PubChem. [Link]
Sources
Safety Operating Guide
Navigating the Safe Handling of (5-Chloro-2-isopropoxy-pyridin-3-yl)-methanol: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety of our laboratory practices. This guide provides essential, immediate safety and logistical information for handling (5-Chloro-2-isopropoxy-pyridin-3-yl)-methanol, a compound that, while promising in research, requires meticulous handling. This document moves beyond a simple checklist, offering a procedural and explanatory framework to ensure your safety and the validity of your experimental outcomes.
I. Core Safety Directives: Personal Protective Equipment (PPE)
The foundation of safe chemical handling lies in the consistent and correct use of Personal Protective Equipment. Given the hazards of similar compounds, a comprehensive PPE strategy is non-negotiable.
Eye and Face Protection: Chemical splash goggles are mandatory to protect against accidental splashes. For operations with a higher risk of splashing, such as transfers of larger volumes or reactions under pressure, a face shield should be worn in addition to goggles.[2]
Hand Protection: Chemically resistant gloves are essential. Nitrile or neoprene gloves are recommended for handling pyridine and its derivatives.[3] It is crucial to inspect gloves for any signs of degradation or perforation before each use. Given that breakthrough times can vary, it is advisable to consult the glove manufacturer's compatibility data for pyridine-like compounds. Double gloving is a prudent practice, especially during prolonged handling.
Body Protection: A standard laboratory coat must be worn at all times. For procedures with a significant risk of splashing, a chemically resistant apron or suit should be utilized to prevent skin contact.[2]
Respiratory Protection: All handling of (5-Chloro-2-isopropoxy-pyridin-3-yl)-methanol should be conducted within a certified chemical fume hood to minimize the inhalation of any potential vapors or aerosols.[2][3] If a situation arises where work outside of a fume hood is unavoidable and there is a risk of inhalation, a NIOSH-approved respirator with an appropriate organic vapor cartridge is required.[4]
PPE Summary Table
| Protection Type | Specific Recommendations | Applicable Standards |
| Eye and Face | Chemical safety goggles. A face shield should be worn over goggles for splash hazards. | NIOSH (US) or EN 166 (EU) approved.[2] |
| Hand | Chemically resistant gloves (Nitrile or Neoprene recommended).[3] Inspect before use. | Consult manufacturer data for breakthrough times with similar compounds. |
| Body | Laboratory coat. A chemically resistant apron or suit for splash hazards. | Standard laboratory attire. |
| Respiratory | Work in a chemical fume hood.[2][3] If ventilation is inadequate, a NIOSH-approved respirator is necessary.[4] | Follow a comprehensive respiratory protection program. |
II. Operational Blueprint: From Receipt to Disposal
A systematic approach to the entire lifecycle of the chemical in the laboratory is critical for maintaining a safe environment.
Receiving and Storage
Upon receipt, visually inspect the container for any damage or leaks. The compound should be stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[5] The storage area should be clearly labeled with the appropriate hazard warnings.
Handling and Experimental Use
The following workflow outlines the essential steps for safely handling (5-Chloro-2-isopropoxy-pyridin-3-yl)-methanol during experimental procedures.
Caption: Experimental workflow for handling (5-Chloro-2-isopropoxy-pyridin-3-yl)-methanol.
Spill Management
In the event of a spill, the immediate priority is to ensure personnel safety and contain the material.
Small Spills (manageable by trained personnel):
-
Evacuate non-essential personnel from the immediate area.
-
Ensure you are wearing the appropriate PPE, including respiratory protection if necessary.
-
Contain the spill using an inert absorbent material such as vermiculite or sand.
-
Carefully collect the absorbed material into a labeled, sealed container for hazardous waste disposal.
-
Decontaminate the spill area with a suitable solvent, followed by soap and water.
Large Spills:
-
Evacuate the laboratory immediately and alert others in the vicinity.
-
Activate the nearest fire alarm if the spill is flammable or poses a significant inhalation hazard.
-
Contact your institution's emergency response team.
III. End-of-Life Protocol: Waste Disposal
Proper disposal is a critical final step in the chemical handling process. As a halogenated organic compound, (5-Chloro-2-isopropoxy-pyridin-3-yl)-methanol must be treated as hazardous waste.[6]
Waste Segregation:
-
Solid Waste: Contaminated consumables such as gloves, absorbent materials, and empty containers should be collected in a designated, labeled hazardous waste container.
-
Liquid Waste: Unused or waste solutions containing the compound should be collected in a separate, clearly labeled hazardous waste container for halogenated organic solvents.[7]
Disposal Procedure: All waste containing (5-Chloro-2-isopropoxy-pyridin-3-yl)-methanol must be disposed of through your institution's hazardous waste management program. Do not dispose of this chemical down the drain or in regular trash.[8]
IV. Emergency Preparedness
Proactive planning is essential for mitigating the impact of any unforeseen incidents.
Exposure Response
The following decision tree provides guidance in the event of an exposure.
Caption: Decision tree for responding to an exposure incident.
In all cases of exposure, it is critical to seek immediate medical attention and report the incident to your supervisor and institutional safety office.[9]
By adhering to these comprehensive guidelines, you can effectively mitigate the risks associated with handling (5-Chloro-2-isopropoxy-pyridin-3-yl)-methanol, ensuring a safe and productive research environment.
References
- Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions.
- BenchChem. (2025). Personal protective equipment for handling 2,3-Dihydrofuro[3,2-c]pyridine.
- Washington State University. Pyridine Safety Data Sheet.
- Carl ROTH. Safety Data Sheet: Pyridine.
- BenchChem. Essential Guide to the Safe Disposal of 3-Chlorofuro[2,3-b]pyridine.
- Centers for Disease Control and Prevention. NIOSH Pocket Guide to Chemical Hazards - Pyridine.
- GPIC. (2024, April 1). Hazards Classification.
- Fisher Scientific. Safety Data Sheet: (2-Chloro-3-pyridinyl)methanol.
- UL. (2022, June 29). Safety Data Sheet: Methanol.
- Sigma-Aldrich. (2025, December 24). Safety Data Sheet.
- Sigma-Aldrich. (2024, September 7). Safety Data Sheet: 2-Chloroethanol.
- Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals.
- Merck Millipore. Safety Data Sheet.
- Methanex Corporation. Methanol Safety Data Sheet.
- Agency for Toxic Substances and Disease Registry. Production, Import, Use, and Disposal of Pyridine.
- University of California, Los Angeles. (2012, December 14). Methanol - Standard Operating Procedure.
- Sigma-Aldrich. (5-Chloro-2-methoxypyridin-3-yl)methanol.
- University of Wisconsin-La Crosse. Appendix A: Disposal Procedures by Chemical.
- Methanex Corporation. Methanol Safety Data Sheet.
- Sigma-Aldrich. (5-Chloro-2-methoxypyridin-3-yl)methanol.
- Duke University. (2025, March 5). Safe Handling of Hazardous Drugs.
- Methanex Corporation. Methanol Safe Handling Manual.
Sources
- 1. (5-Chloro-2-methoxypyridin-3-yl)methanol AldrichCPR 351410-46-3 [sigmaaldrich.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 4. CDC - NIOSH Pocket Guide to Chemical Hazards - Pyridine [cdc.gov]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. safety.duke.edu [safety.duke.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
